molecular formula C6H7BClNO2 B1275839 3-Amino-4-chlorophenylboronic acid CAS No. 850689-36-0

3-Amino-4-chlorophenylboronic acid

Cat. No.: B1275839
CAS No.: 850689-36-0
M. Wt: 171.39 g/mol
InChI Key: CSGAGFPHVVBHDF-UHFFFAOYSA-N
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Description

3-Amino-4-chlorophenylboronic acid (CAS 850689-36-0) is an organoboron compound with the molecular formula C 6 H 7 BClNO 2 and a molecular weight of 171.39 g/mol. This aryl boronic acid serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for forming biaryl bonds in the development of complex molecules . The unique electronic properties of the boronic acid functional group allow it to form reversible covalent bonds with nucleophiles. The empty p-orbital of the boron atom enables it to act as an electrophile, readily transforming from a trigonal-planar (sp 2 ) to a tetrahedral (sp 3 ) hybridization state upon nucleophilic attack. This mechanism is fundamental to its role as an inhibitor in enzymatic assays, where it can reversibly bind to serine or threonine residues in the active sites of proteins, such as the 20S proteasome . Beyond its applications in cancer drug research targeting the proteasome, boronic acid derivatives are also investigated as inhibitors of bacterial serine β-lactamases to combat antibiotic resistance . The compound's dual functionality—the electron-deficient boronic acid and the substituted aniline—makes it a valuable scaffold in crystal engineering and the development of materials with tailored molecular recognition properties . This product is offered exclusively For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(3-amino-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGAGFPHVVBHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402116
Record name 3-AMINO-4-CHLOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850689-36-0
Record name 3-AMINO-4-CHLOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

While specific experimental values for properties such as melting point, boiling point, and solubility of 3-Amino-4-chlorophenylboronic acid are not consistently reported in publicly accessible databases, the fundamental properties are well-established.

PropertyValueSource
Molecular Formula C₆H₇BClNO₂[1][2][3][4]
Molecular Weight 171.39 g/mol [1][2]
Appearance Solid[1]
CAS Number 850689-36-0[2][3][4]

It is important to note that commercial suppliers of this compound often provide it as a hydrochloride salt (CAS Number: 850568-45-5), which will have different physical properties compared to the free base form.[5] Researchers should verify the form of the compound they are using.

Experimental Protocols

Detailed experimental data for the physical properties of this compound is sparse. However, standard laboratory procedures can be employed to determine these values. Below is a detailed methodology for a key physical property.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.[6] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[6]

Principle:

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to get an approximate melting point. Set a fast heating rate and observe the approximate temperature at which the sample melts.

  • Accurate Determination: Allow the apparatus to cool. Insert a new capillary with the sample. Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point found in the rapid determination.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Repeatability: For accuracy, the determination should be repeated at least twice. The results should be consistent within 1-2 °C.

Logical Workflow Visualization

Arylboronic acids are fundamental reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an aryl- or vinylboronic acid.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura coupling reaction utilizing an arylboronic acid like this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - Aryl Halide - this compound - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) solvent->inert heating Heat Reaction Mixture (with stirring) inert->heating monitoring Monitor Reaction Progress (e.g., TLC, GC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify characterize Characterize Pure Product (e.g., NMR, MS) purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

3-Amino-4-chlorophenylboronic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorophenylboronic acid is a specialized organic compound that serves as a valuable building block in modern synthetic chemistry. Its unique structure, featuring an amino group, a chlorine atom, and a boronic acid moiety on a phenyl ring, makes it a versatile reagent for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery and proteomics.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at the 3-position, a chlorine atom at the 4-position, and a boronic acid group at the 1-position.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 850689-36-0[1][2]
Molecular Formula C₆H₇BClNO₂[1][3]
Molecular Weight 171.39 g/mol [2]
InChI Key CSGAGFPHVVBHDF-UHFFFAOYSA-N
SMILES Nc1cc(ccc1Cl)B(O)O

A hydrochloride salt of this compound is also commercially available with the CAS number 850568-45-5.[4]

Physicochemical Properties

PropertyValue/InformationSource/Analogy
Appearance Solid form is typical.General observation for similar compounds.
Solubility Likely slightly soluble in water; soluble in organic solvents like methanol, DMSO, and DMF.[5]Based on data for 3-chlorophenylboronic acid.
pKa Data not available.-
Melting Point Data not available. For comparison, the melting point of 3-aminophenylboronic acid is 225 °C.Analogy to a similar compound.

Note: A major supplier, Sigma-Aldrich, indicates that they do not collect analytical data for this specific product, and the buyer is responsible for confirming its identity and purity.

Synthesis

A general and representative method for the synthesis of aminophenylboronic acids can be adapted from known procedures for similar compounds. The synthesis often involves a multi-step process starting from a nitro-substituted aryl halide.

Representative Synthesis Protocol (adapted from similar compounds):

  • Borylation of a Nitroaryl Halide: The synthesis can commence with a palladium-catalyzed coupling reaction between a protected amino- or nitro-substituted dihalobenzene and a diboron ester, such as bis(pinacolato)diboron.

  • Hydrolysis of the Boronate Ester: The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

  • Reduction of the Nitro Group: If starting with a nitro-substituted precursor, the nitro group is subsequently reduced to an amino group, typically using a reducing agent like hydrogen gas with a palladium catalyst or tin(II) chloride.

Key Applications and Experimental Protocols

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

The mechanism involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex1 R-Pd(II)-X Ln oxidative_addition->pd_complex1 R-X transmetalation Transmetalation pd_complex2 R-Pd(II)-R' Ln pd_complex1->pd_complex2 [R'-B(OH)₃]⁻ pd_complex2->pd0 R-R' reductive_elimination Reductive Elimination product R-R' reductive_elimination->product aryl_halide R-X boronic_acid R'-B(OH)₂ + Base borate_complex [R'-B(OH)₃]⁻ boronic_acid->borate_complex borate_complex->transmetalation M⁺X⁻

Suzuki-Miyaura Coupling Catalytic Cycle
Applications in Proteomics

Boronic acids are known to form reversible covalent bonds with cis-diols, a structural feature present in glycoproteins and ribonucleosides. This property makes this compound a potential tool in proteomics research, particularly for affinity chromatography to enrich or isolate glycoproteins from complex biological samples.

Potential Experimental Workflow for Glycoprotein Enrichment:

  • Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) through its amino group.

  • Sample Loading: Load a complex protein mixture (e.g., cell lysate) onto the boronate-functionalized column under conditions that favor the binding of cis-diols (typically alkaline pH).

  • Washing: Wash the column with a binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins by changing the pH to acidic conditions or by using a competing diol-containing molecule (e.g., sorbitol).

  • Downstream Analysis: The enriched glycoproteins can then be analyzed by techniques such as mass spectrometry.

Glycoprotein_Enrichment start Complex Protein Sample (e.g., Cell Lysate) affinity_column Boronate Affinity Column (Immobilized this compound) start->affinity_column Load Sample wash Wash with Binding Buffer affinity_column->wash Binding of Glycoproteins unbound Unbound Proteins wash->unbound elution Elute with Low pH or Sorbitol wash->elution Column with Bound Glycoproteins enriched Enriched Glycoproteins elution->enriched analysis Downstream Analysis (e.g., Mass Spectrometry) enriched->analysis

Workflow for Glycoprotein Enrichment

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel organic molecules, particularly in the pharmaceutical industry through its application in Suzuki-Miyaura cross-coupling reactions. While specific experimental data for this compound is sparse, its utility can be confidently inferred from the well-established chemistry of related arylboronic acids. Its potential application in proteomics for the selective enrichment of glycoproteins further broadens its relevance to the scientific community. As research in drug discovery and chemical biology continues to advance, the demand for such versatile and strategically substituted reagents is expected to grow.

References

3-Amino-4-chlorophenylboronic acid solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-4-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds to predict its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This guide aims to be an essential resource for scientists working with this compound, facilitating its effective use in research and development.

Introduction

This compound (C₆H₇BClNO₂) is a substituted arylboronic acid of significant interest in medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions makes it a valuable synthon for the creation of complex organic molecules. Understanding its solubility and stability is paramount for its storage, handling, and application in various chemical processes. This guide summarizes the expected solubility profile in a range of common organic solvents and outlines its anticipated stability under various conditions.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₇BClNO₂[1][2]
Molecular Weight171.39 g/mol [2]
AppearanceSolid[2]
Storage Temperature2-8°C[1]

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale based on Analogous Compounds
Polar Protic WaterSlightly SolublePhenylboronic acid has low water solubility.[3] 3-Chlorophenylboronic acid is also slightly soluble in water.[4] The amino group may slightly increase aqueous solubility compared to the chloro-substituted analog.
MethanolSoluble3-Chlorophenylboronic acid is soluble in methanol.[4] Polar protic solvents can hydrogen bond with the boronic acid and amino groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolublePhenylboronic acids are generally soluble in strong polar aprotic solvents.[3] 3-Chlorophenylboronic acid is soluble in DMSO.[4]
N,N-Dimethylformamide (DMF)Soluble3-Chlorophenylboronic acid is soluble in DMF.[4]
AcetoneSolublePhenylboronic acid exhibits high solubility in ketones like acetone.[3][5]
Tetrahydrofuran (THF)Soluble3-Chlorophenylboronic acid is soluble in ether solvents like THF.[4]
Nonpolar / Low Polarity ChloroformModerately SolublePhenylboronic acid has moderate solubility in chloroform.[3][5]
Diethyl EtherSparingly Soluble to InsolublePhenylboronic acid is reported to be insoluble in ether solvents in some sources, while 3-chlorophenylboronic acid is soluble.[3][4] The combined polarity of the amino and chloro groups may lead to some solubility.
Hydrocarbons (e.g., Hexane)InsolublePhenylboronic acid has very low solubility in hydrocarbons.[3][5]

Stability Profile

The stability of this compound is a critical consideration for its long-term storage and use in reactions. Key aspects of its stability include thermal, hydrolytic, and photostability.

Table 2: Predicted Stability of this compound

Stability TypeExpected ProfileRationale and Considerations
Thermal Stability Decomposes at elevated temperatures.Boronic acids can undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[5][6] Thermal analysis of related compounds like 4-chlorophenylboronic acid shows melting with decomposition at high temperatures.[7]
Hydrolytic Stability Susceptible to hydrolysis, especially in solution.The boronic acid group can be susceptible to hydrolysis. The rate of hydrolysis will be pH-dependent.
Photostability Potentially sensitive to light.Aromatic compounds, especially with amino substituents, can be susceptible to photodegradation. Formal photostability testing is recommended.[8]
Storage Stability Stable when stored under recommended conditions (2-8°C, dry, inert atmosphere).Proper storage is crucial to prevent degradation. The formation of boroxines can be minimized by avoiding moisture.[9]

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Ensure that excess solid remains.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the supernatant.

  • Quantification: Prepare a series of calibration standards of this compound of known concentrations in the respective solvent. Analyze the standards and the saturated supernatant samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve from the standards. Use the regression equation to determine the concentration of this compound in the supernatant, which represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid to solvent B Seal and agitate at constant temperature A->B 24-48h C Allow solid to settle / Centrifuge / Filter B->C D Collect supernatant C->D F Analyze supernatant and standards (HPLC/LC-MS) D->F E Prepare calibration standards E->F G Construct calibration curve and determine concentration F->G

Figure 1: Thermodynamic Solubility Workflow
Kinetic Solubility Determination

This method provides a measure of the solubility of a compound from a concentrated stock solution upon dilution into an aqueous buffer, which is relevant for early drug discovery screening.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small volume of the DMSO solutions to the corresponding wells of the buffer-containing plate and mix. This will induce precipitation for concentrations above the kinetic solubility limit.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Serially dilute stock solution in DMSO A->B D Transfer DMSO solutions to buffer B->D C Add aqueous buffer to a new plate C->D E Incubate at constant temperature D->E e.g., 2h F Measure turbidity (Nephelometry/Absorbance) E->F G Determine concentration at precipitation onset F->G

Figure 2: Kinetic Solubility Workflow
Stability Assessment

A general workflow for assessing the stability of this compound is presented below. This can be adapted for thermal, hydrolytic, and photostability studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents or buffers. For solid-state stability, weigh the compound into suitable vials.

  • Stress Conditions: Expose the samples to the desired stress conditions (e.g., elevated temperature, different pH values, or a controlled light source). Include control samples stored under non-stress conditions.

  • Time Points: At predetermined time intervals, withdraw aliquots from the stressed and control samples.

  • Analysis: Analyze the samples for the remaining concentration of this compound and the appearance of any degradation products using a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Stability_Assessment_Workflow A Prepare samples (solid or solution) B Expose to stress conditions (heat, pH, light) A->B C Store control samples under normal conditions A->C D Withdraw samples at various time points B->D C->D E Analyze by stability-indicating HPLC D->E F Determine degradation rate and identify degradants E->F

Figure 3: General Stability Assessment Workflow

Conclusion

While direct experimental data on the solubility and stability of this compound is sparse, a reliable predictive profile can be established based on the behavior of structurally similar boronic acids. It is anticipated to be soluble in polar organic solvents and have limited solubility in water and nonpolar solvents. The compound's stability is influenced by temperature, moisture, and light, with the potential for boroxine formation being a key consideration. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility and stability parameters of this compound, thereby enabling its effective and reliable use in synthetic and medicinal chemistry applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Amino-4-chlorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a proposed synthetic pathway and predicted characterization data based on established chemical principles and analogous compounds.

Introduction

This compound is a bifunctional aromatic compound containing an amino group, a chloro substituent, and a boronic acid moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2][3][4][5] The presence of the amino and chloro groups provides additional points for diversification, allowing for the construction of a wide array of derivatives with potential biological activity.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is proposed, commencing from the commercially available starting material, 5-bromo-2-chloroaniline. The synthesis involves two key steps: a Miyaura borylation to introduce the boronic acid group (as a pinacol ester for stability and ease of purification), followed by hydrolysis to yield the final product.

Experimental Protocol

Step 1: Synthesis of 2-(3-Amino-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-chloroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add dry, degassed 1,4-dioxane as the solvent.

  • To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester as a solid.

Step 2: Hydrolysis to this compound

  • Dissolve the purified 2-(3-Amino-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a mixture of tetrahydrofuran (THF) and 2N hydrochloric acid (HCl).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization

Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₆H₇BClNO₂[9][10]
Molecular Weight 171.39 g/mol [9]
Appearance Off-white to light brown solid
Melting Point >150 °C (with decomposition)
Solubility Soluble in methanol, DMSO; sparingly soluble in water
Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 7.8 (s, 2H, B(OH)₂), 7.2-7.4 (m, 3H, Ar-H), 5.3 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 148 (C-NH₂), 135 (C-B), 130 (C-Cl), 125, 120, 115 (Ar-CH)
Mass Spectrometry (ESI+) m/z 172.0 [M+H]⁺, 194.0 [M+Na]⁺

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 5-Bromo-2-chloroaniline Intermediate 2-(3-Amino-4-chlorophenyl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Start->Intermediate Product This compound Intermediate->Product Reagent1 Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane Reagent2 HCl, THF/H₂O Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Miyaura Borylation (Heating & Stirring) Setup->Reaction Workup1 Filtration & Concentration Reaction->Workup1 Purification Column Chromatography Workup1->Purification Hydrolysis Hydrolysis Reaction Purification->Hydrolysis Workup2 Extraction & Drying Hydrolysis->Workup2 FinalProduct Isolation of Final Product Workup2->FinalProduct Characterization Characterization (NMR, MS, MP) FinalProduct->Characterization

References

Spectroscopic Analysis of 3-Amino-4-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3-Amino-4-chlorophenylboronic acid. Due to a lack of publicly available, experimentally verified spectra for this compound, this document presents predicted data and experimental data from closely related analogs to serve as a reference for researchers. The included protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are generalized for the analysis of similar aromatic boronic acid compounds.

Data Presentation

The following tables summarize the available spectroscopic data. It is critical to note that where experimental data for the target compound is unavailable, data for structurally similar compounds is provided for illustrative purposes and should be interpreted with caution.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺172.0331
[M+Na]⁺194.0150
[M-H]⁻170.0185
[M+NH₄]⁺189.0596
[M+K]⁺209.9889
[M+H-H₂O]⁺154.0230
[M+HCOO]⁻216.0240

Note: Data is computationally predicted and sourced from public chemical databases. Actual experimental values may vary.

Table 2: Experimental ¹H NMR Data for Analogs of this compound

Compound/AnalogSolventChemical Shift (δ) ppm
4-Chlorophenylboronic acidDMSO-d₆8.16 (s, broad), 7.79 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.3 Hz, 2H)
3-Aminophenylboronic acidMeOD7.18 (d, J=7.3 Hz, 1H), 7.11 (t, J=7.7 Hz, 1H), 6.99 (s, 1H), 6.74 (d, J=8.1 Hz, 1H)
3-Bromophenylboronic acidDMSO-d₆8.13 (s, 2H), 7.91 (t, J=1.7 Hz, 1H), 7.76 (dt, J=7.7, 1.3 Hz, 1H), 7.59 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H)

Note: The chemical shifts and coupling constants for this compound are expected to be influenced by the presence of both the amino and chloro substituents.

Table 3: Experimental ¹³C NMR Data for 3-Bromophenylboronic acid (Analog)

SolventChemical Shift (δ) ppm
DMSO-d₆142.1, 134.8, 130.3, 129.5, 128.9, 121.9

Note: This data is for an analog and serves as an estimation. The carbon chemical shifts for this compound will be different due to the electronic effects of the amino and chloro groups.

Table 4: Experimental IR Absorption Frequencies for 3-Bromophenylboronic acid (Analog)

Functional GroupWavenumber (cm⁻¹)
O-H stretch (boronic acid)3371 (broad)
C-H stretch (aromatic)3060
C=C stretch (aromatic)1594, 1565, 1471
B-O stretch1351
C-Br stretch677

Note: For this compound, one would expect to see additional peaks corresponding to N-H stretching (around 3300-3500 cm⁻¹) and a C-Cl stretching vibration (typically 600-800 cm⁻¹).

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Collection : Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition : Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino-phenylboronic acids and can be run in either positive or negative ion mode.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of ions at each m/z value.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and to identify any characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Assignment) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure_Confirmation Structure Confirmation Process_NMR->Structure_Confirmation Process_IR->Structure_Confirmation Process_MS->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Commercial Availability and Technical Guide for 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and common applications of 3-Amino-4-chlorophenylboronic acid (CAS No. 850689-36-0). This valuable building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in carbon-carbon bond formation through cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 97% or higher. Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Sigma-Aldrich (AldrichCPR, AOBChem) Varies by product850689-36-0C₆H₇BClNO₂171.39AldrichCPR is supplied for early discovery research without collected analytical data.[1]
INDOFINE Chemical Company 98%850689-36-0C₆H₇BClNO₂171.39
AOBChem 97%850689-36-0C₆H₇BClNO₂171.39Available in various pack sizes from milligrams to grams.[2]
Fisher Scientific (Frontier Specialty Chemicals) Varies850689-36-0C₆H₇BClNO₂171.39
Parchem Varies850689-36-0C₆H₇BClNO₂171.39[3]
Manchester Organics Varies850689-36-0C₆H₇BClNO₂171.39
Chemrio Varies850689-36-0C₆H₇BClNO₂171.39[4]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and application of this compound.

PropertyValueSource
Appearance Solid (form may vary)
Molecular Weight 171.39 g/mol [5]
Molecular Formula C₆H₇BClNO₂[2][5]
Purity Typically ≥97%[2][5]
Storage Temperature 2-8°C is recommended for long-term stability.[2]
Solubility Information not widely available. Phenylboronic acids are generally soluble in many organic solvents and have some solubility in water.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Note: It is highly recommended to consult the Safety Data Sheet (SDS) from the specific supplier before handling this chemical.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound is an excellent substrate for these reactions.

Representative Protocol:

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery: Factor Xa Inhibition

Derivatives of 3-amino-4-chlorophenyl have been identified as potent mimics of benzamidine, a common motif in inhibitors of serine proteases. One such target is Factor Xa, a critical enzyme in the coagulation cascade. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.

The following diagram illustrates the coagulation cascade and the role of Factor Xa.

Coagulation_Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Activates Extrinsic Extrinsic Pathway Extrinsic->FactorX Activates FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Inhibitor 3-Amino-4-chlorophenyl derivative Inhibitor->FactorXa

Caption: Role of Factor Xa in the coagulation cascade and its inhibition.

Logical Workflow for Supplier Qualification

For drug development professionals, qualifying a supplier for a critical raw material like this compound is a multi-step process. The following diagram outlines a typical workflow.

Supplier_Qualification Start Start: Identify Need Identify Identify Potential Suppliers Start->Identify RequestInfo Request Information (CoA, SDS, Specs) Identify->RequestInfo EvaluateDocs Evaluate Documentation RequestInfo->EvaluateDocs RequestSample Request Sample for QC EvaluateDocs->RequestSample TestSample In-house QC Testing RequestSample->TestSample PassQC QC Pass? TestSample->PassQC Audit Conduct Supplier Audit PassQC->Audit Yes Reject Reject Supplier PassQC->Reject No Approve Approve Supplier Audit->Approve

Caption: A typical workflow for qualifying a chemical supplier.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety protocols and handling precautions for 3-Amino-4-chlorophenylboronic acid, a compound often utilized in synthetic chemistry.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1, 2H318: Causes serious eye damage; H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Danger/Warning

Hazard Pictograms:

  • Corrosion

  • Exclamation Mark

  • Health Hazard

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Molecular FormulaC6H7BClNO2
Molecular Weight171.39 g/mol
Physical FormSolid
PurityTypically ≥97%
Storage Temperature2-8°C

Safe Handling and Storage Protocols

Adherence to strict protocols is necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Eye/Face ProtectionSafety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[1]
Hand ProtectionChemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[1]
Skin and Body ProtectionLaboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory ProtectionA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or exposure limits are exceeded.[2]
Engineering Controls

Engineering controls should be in place to reduce the risk of exposure.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Keep container tightly closed in a dry and well-ventilated place.[3][5]

  • Store in a cool place, with a recommended temperature of 2-8°C.

  • Protect from moisture.

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow A Preparation & PPE B Engineering Controls Check A->B Proceed if ready C Weighing & Dispensing B->C Fume hood ON Sash at correct height D Reaction Setup C->D Transfer chemical E Work-up & Purification D->E After reaction completion F Waste Disposal E->F Segregate waste streams G Decontamination F->G After handling is complete H Storage G->H Store unused reagent

Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][7]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Spill and Disposal Procedures

Spill Response
  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Wear appropriate personal protective equipment.

  • Sweep up the material, place it in a suitable closed container for disposal, and avoid creating dust.

  • Do not let the product enter drains.

Waste Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Not flammable, but may decompose under fire conditions to emit toxic fumes.[8]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2][6]

  • Conditions to Avoid: Incompatible products, moisture.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[2][6]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas.

References

The Discovery of Novel Bioactive Compounds Utilizing 3-Amino-4-chlorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Boron-containing compounds, particularly those incorporating a boronic acid moiety, have emerged as a privileged class of molecules with significant potential for drug discovery. Their unique ability to form reversible covalent bonds with diols and the active site residues of enzymes has led to the development of successful drugs, including the proteasome inhibitor bortezomib. This technical guide focuses on the utility of 3-Amino-4-chlorophenylboronic acid and its close structural analogs as a versatile starting material for the synthesis of novel bioactive compounds. Due to the limited specific data in the public domain for this compound, this guide will also draw upon well-documented examples from its closely related analogs, 3-aminophenylboronic acid and 4-chlorophenylboronic acid, to illustrate the principles and methodologies in the discovery of potent and selective bioactive molecules.

Core Concepts: The Role of Substituted Phenylboronic Acids in Drug Discovery

Substituted phenylboronic acids serve as valuable scaffolds in medicinal chemistry due to the following key features:

  • Versatile Reactivity: The boronic acid group can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allowing for the facile construction of diverse molecular architectures.[1][2]

  • Enzyme Inhibition: The electrophilic boron atom can interact with nucleophilic residues, such as the catalytic serine in proteases, leading to potent and often reversible enzyme inhibition.[3]

  • Bioconjugation and Sensing: The ability of boronic acids to form stable complexes with diols makes them invaluable for creating bioconjugates for targeted drug delivery and for the development of biosensors.[2]

The presence of the amino and chloro substituents on the phenyl ring of this compound offers additional opportunities for chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Synthesis of Bioactive Compounds: Key Methodologies

The primary route for elaborating the this compound scaffold is through reactions involving the amino group and the boronic acid moiety, as well as through cross-coupling reactions.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and screening of a library of bioactive compounds starting from a substituted phenylboronic acid.

G A This compound (or analog) B Chemical Derivatization (e.g., Amide Coupling, Suzuki Coupling) A->B C Library of Novel Compounds B->C D High-Throughput Screening (e.g., Enzyme Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G cluster_0 Cellular Proteostasis cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Proteasome 26S Proteasome Peptides Amino Acid Recycling Proteasome->Peptides Inhibited_Proteasome Inhibited Proteasome Accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Degradation Boronic_Acid Boronic Acid Inhibitor (e.g., Bortezomib) Boronic_Acid->Proteasome Inhibition Apoptosis Apoptosis Accumulation->Apoptosis

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorophenylboronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the presence of two key functional groups: a boronic acid and an amino group. The boronic acid moiety is widely recognized for its role in Suzuki-Miyaura cross-coupling reactions, formation of boronate esters, and interactions with biological targets. Equally important is the reactivity of the amino group, which allows for a diverse range of chemical modifications, enabling the synthesis of a wide array of derivatives for applications in drug discovery and materials science.

This technical guide provides a comprehensive investigation into the reactivity of the amino group in this compound. It will delve into the electronic and steric factors influencing its nucleophilicity and basicity, and explore its participation in key organic transformations including acylation, alkylation, and diazotization. This document aims to serve as a valuable resource for researchers by providing theoretical background, practical considerations, and generalized experimental protocols.

Basicity and Nucleophilicity of the Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic properties of the phenyl ring to which it is attached. The presence of both a chloro and a boronic acid group significantly influences the electron density on the nitrogen atom, thereby affecting its basicity (proton affinity) and nucleophilicity (reactivity towards electrophiles).

The chlorine atom, being an electronegative element, exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring. Conversely, through its lone pairs, it can exert a positive mesomeric effect (+M), donating electron density. In the case of halogens, the inductive effect generally outweighs the mesomeric effect. The boronic acid group is also an electron-withdrawing group. The combined electron-withdrawing nature of these substituents deactivates the aromatic ring and reduces the electron density on the amino group, making it less basic and less nucleophilic compared to aniline.

Key Reactions of the Amino Group

The amino group of this compound can undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration. The following sections detail the most important reactions, including generalized experimental protocols that can be adapted for specific applications.

Acylation: Amide Bond Formation

The reaction of the amino group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides is a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically active molecules. This reaction is a reliable method for introducing diverse functionalities onto the this compound scaffold.

General Experimental Protocol for Acylation:

A solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is treated with a base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) and the acylating agent (e.g., acid chloride or anhydride, 1.0-1.2 equivalents) at 0 °C. The reaction mixture is then typically warmed to room temperature and stirred until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Logical Relationship for Acylation:

acylation reactant1 This compound product N-Acylated Product reactant1->product reactant2 Acylating Agent (R-COCl, (RCO)2O) reactant2->product reagents Base (e.g., Et3N) Solvent (e.g., DCM) reagents->product

Acylation of the amino group.
Sulfonylation: Sulfonamide Bond Formation

Similar to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides. The sulfonamide functional group is a key pharmacophore in many therapeutic agents.

General Experimental Protocol for Sulfonylation:

To a solution of this compound (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, the sulfonyl chloride (1.0-1.2 equivalents) is added portion-wise. The reaction is typically stirred at room temperature until completion. The workup procedure is similar to that for acylation, involving an aqueous quench, extraction, and purification.

Experimental Workflow for Sulfonylation:

sulfonylation_workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add Sulfonyl Chloride cool->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react workup Aqueous Workup and Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end

Sulfonylation experimental workflow.
Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates. This reaction can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. The use of protecting groups or specific reaction conditions, such as reductive amination, can provide better control over the selectivity.

General Experimental Protocol for Reductive Amination:

A mixture of this compound (1 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran) is stirred at room temperature for a period to allow for imine formation. A reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.2-2.0 equivalents) is then added portion-wise. The reaction is stirred until completion. The workup involves quenching the excess reducing agent with water or a mild acid, followed by extraction and purification.

Signaling Pathway for Reductive Amination:

reductive_amination amine This compound imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkylated Product imine->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product sandmeyer_workflow start Start dissolve_amine Dissolve/Suspend Amine in Acid start->dissolve_amine cool Cool to 0-5 °C dissolve_amine->cool diazotization Add NaNO2 solution (Diazonium Salt Formation) cool->diazotization sandmeyer_reaction Add Diazonium Salt to Cu(I) Halide (Nucleophilic Substitution) diazotization->sandmeyer_reaction prepare_cu_salt Prepare Cu(I) Halide Solution prepare_cu_salt->sandmeyer_reaction workup Workup and Extraction sandmeyer_reaction->workup purify Purification workup->purify end End purify->end

Preliminary Screening of 3-Amino-4-chlorophenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorophenylboronic acid, a substituted phenylboronic acid, has emerged as a versatile building block in medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with an amino group and a chlorine atom on the phenyl ring, make it a valuable scaffold for the synthesis of diverse and complex molecules. This guide provides an in-depth overview of the preliminary screening of this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery. The strategic incorporation of this moiety can lead to compounds with tailored pharmacological profiles, highlighting its significance in the development of novel therapeutic agents. Phenylboronic acid derivatives are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

Synthesis of this compound

A reliable and reproducible synthesis of this compound is crucial for its application in medicinal chemistry. A common synthetic route starts from the readily available 2-chloro-5-nitroaniline. The following protocol outlines a typical procedure:

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-5-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • Bis(pinacolato)diboron

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization and Sandmeyer Reaction:

    • Suspend 2-chloro-5-nitroaniline in a mixture of concentrated HCl and water at 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, dissolve potassium iodide in water and add the diazonium salt solution slowly.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

    • Extract the product, 1-chloro-2-iodo-4-nitrobenzene, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Miyaura Borylation:

    • To a solution of 1-chloro-2-iodo-4-nitrobenzene in 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, and palladium(II) acetate.

    • Degas the mixture with nitrogen or argon for 15 minutes.

    • Heat the reaction mixture at 80 °C for 12 hours.

    • After cooling to room temperature, filter the mixture through a pad of celite and concentrate the filtrate.

    • Purify the residue by column chromatography on silica gel to obtain 2-(3-nitro-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Reduction of the Nitro Group:

    • Dissolve the pinacol boronate ester in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux for 4 hours.

    • Filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent to yield this compound pinacol ester.

  • Hydrolysis of the Pinacol Ester (optional, can be used directly in many cases):

    • To obtain the free boronic acid, the pinacol ester can be hydrolyzed under acidic conditions.

    • Dissolve the ester in a mixture of acetone and 1M HCl and stir at room temperature for 4 hours.

    • Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound.

Biological Activity and Preliminary Screening

The primary interest in this compound in medicinal chemistry stems from its potential to act as a bioisostere or a key binding element in various biological targets. A notable application is its role as a benzamidine mimic for inhibiting serine proteases, such as Factor Xa.

Factor Xa Inhibition

Factor Xa (fXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the development of anticoagulants. The active site of fXa contains a deep S1 pocket that accommodates and recognizes basic residues like arginine and amidine-containing moieties. Benzamidine is a classical P1 fragment for fXa inhibitors. Research has identified the 4-chloro-3-aminophenyl group as a potent benzamidine mimic.

A derivative containing the 3-amino-4-chlorophenyl moiety, referred to as chloroaniline 1 (ST368), has been reported to have a Ki value of 1.5 nM against fXa and exhibits high selectivity over other serine proteases like thrombin and trypsin.[1] This high affinity and selectivity underscore the potential of the this compound scaffold in designing novel and potent Factor Xa inhibitors.

Experimental Protocol: Factor Xa Inhibitor Screening Assay

A preliminary screening of this compound and its derivatives for Factor Xa inhibition can be performed using a chromogenic assay.

Principle:

The assay measures the ability of a test compound to inhibit the activity of purified human Factor Xa. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and CaCl₂)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Rivaroxaban)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Prepare working solutions of Factor Xa and the chromogenic substrate in the assay buffer.

  • Assay Protocol:

    • Add a defined volume of the test compound dilution or control to the wells of a 96-well microplate.

    • Add the Factor Xa solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis.

Data Presentation

The quantitative data obtained from the preliminary screening should be summarized in a structured table for easy comparison.

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)Selectivity (vs. other proteases)Reference
Chloroaniline 1 (ST368)Factor XaEnzymaticKᵢ = 1.5 nMHigh vs. Thrombin, Trypsin[1]
Derivative of this compoundTarget XAssay YValueValueSource
..................

Visualization of Key Concepts

Logical Workflow for Preliminary Screening

The following diagram illustrates the logical workflow for the preliminary screening of this compound in a drug discovery program.

G cluster_0 Compound Acquisition & Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Decision Making synthesis Synthesis of 3-Amino-4- chlorophenylboronic Acid derivatization Derivatization synthesis->derivatization purification Purification & Characterization derivatization->purification primary_assay Primary Assay (e.g., Factor Xa Inhibition) purification->primary_assay dose_response Dose-Response & IC50/Ki Determination primary_assay->dose_response selectivity Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar hit_selection Hit Identification & Prioritization sar->hit_selection lead_optimization Lead Optimization hit_selection->lead_optimization

Caption: Workflow for the preliminary screening of this compound.

Signaling Pathway: Blood Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade, the target for inhibitors derived from this compound.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X VIIIa, Ca2+, PL Xa Factor Xa X->Xa Activation TF Tissue Factor VIIa Factor VIIa TF->VIIa VIIa->X TF, Ca2+ Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca2+, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin XIIIa Inhibitor 3-Amino-4-chlorophenylboronic acid Derivatives Inhibitor->Xa

Caption: Inhibition of Factor Xa in the blood coagulation cascade.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its ability to serve as a potent benzamidine mimic, particularly in the context of Factor Xa inhibition, highlights its potential for the development of novel anticoagulants. The synthetic accessibility and the potential for diverse derivatization make it an attractive starting point for library synthesis and lead optimization campaigns. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to effectively conduct preliminary screenings and unlock the full potential of this promising chemical entity. Further exploration of this scaffold against other serine proteases and different target classes is warranted and could lead to the discovery of new therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.[4][5][6] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Amino-4-chlorophenylboronic acid with a suitable aryl halide.

This compound is a valuable building block, incorporating both an amino group and a chloro substituent, which can be further functionalized. Its application in Suzuki-Miyaura coupling allows for the synthesis of complex substituted biaryl amines, which are key intermediates in the development of various therapeutic agents.[4][7]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide in the presence of a base.[2][8][9] The generally accepted mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Ar-X Ar-X Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) R-B(OH)2, Base Boronic_Acid R-B(OH)2 (3-Amino-4-chlorophenyl boronic acid) Transmetalation Transmetalation Base Base Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R (Biaryl Product)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions provided are a starting point and may require optimization depending on the specific aryl halide used.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Reaction Setup:

Experimental_Workflow A Combine Reactants: This compound, Aryl bromide, Base B Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) A->B C Add Catalyst and Solvent: Pd catalyst, degassed solvent B->C D Reaction: Heat with stirring (e.g., 80-100 °C) C->D E Monitoring: Track progress by TLC or LC-MS D->E F Work-up: Cool, dilute, extract E->F G Purification: Column chromatography F->G H Characterization: NMR, MS G->H

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the palladium catalyst (3-5 mol%) to the flask.

  • Add the degassed solvent to the reaction mixture via syringe. The concentration is typically in the range of 0.1 M with respect to the aryl halide.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired biaryl product. The following table summarizes common conditions used in Suzuki-Miyaura couplings that can be applied to the reaction with this compound. The expected yields are based on literature for similar substrates and may vary.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference Substrate
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)10080-954-Amino-3-bromobenzoic acid[11]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>904-Bromobenzothiazole
PdCl₂(dppf)Cs₂CO₃THF/H₂O80~954-Bromobenzonitrile
NiCl₂(dppf)K₃PO₄Toluene80-10070-90Chloroarenes[12]

Troubleshooting

Common issues encountered during Suzuki-Miyaura coupling reactions include low or no conversion, and side reactions such as protodeboronation or homocoupling.

Troubleshooting_Suzuki A Problem Low or No Conversion Protodeboronation Homocoupling B Potential Cause Inactive catalyst Impure reagents Insufficient base Presence of water High temperature Presence of Oxygen Pd(II) precatalyst issues A:c->B:c C Suggested Solution Use fresh catalyst Ensure anhydrous conditions Use a stronger or more soluble base Use anhydrous solvents Lower reaction temperature Thoroughly degas reaction mixture Use a Pd(0) source or ensure complete reduction of Pd(II) B:c->C:c

Figure 3: Troubleshooting common issues in Suzuki-Miyaura coupling.

Applications in Drug Development

The biaryl amine scaffolds synthesized via the Suzuki-Miyaura coupling of this compound are precursors to a variety of pharmacologically active molecules. The amino group provides a handle for further derivatization, such as amide bond formation or N-arylation, to build more complex structures. These compounds are often investigated for their potential as kinase inhibitors, anti-cancer agents, and modulators of various biological pathways.[4][6] The presence of the chloro substituent also allows for subsequent cross-coupling reactions or other transformations.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and efficient method for the synthesis of valuable biaryl amine intermediates. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity. The provided protocol serves as a general guideline for researchers in organic synthesis and drug development, enabling the construction of complex molecular architectures for the discovery of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 3-Amino-4-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable component in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections detail experimental procedures and quantitative data for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and this compound serves as an effective coupling partner with various aryl halides. This reaction enables the synthesis of substituted aminobiphenyls, which are common scaffolds in pharmacologically active compounds.

General Reaction Scheme:

[Image of the general Buchwald-Hartwig amination of this compound with an aryl halide (Ar-X) to form a diarylamine, catalyzed by a Palladium catalyst with a base.]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Amine, Aryl Halide, Base, Catalyst, and Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific substrates and laboratory conditions. It is essential to consult relevant safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before conducting any experiment.

Application Notes and Protocols: 3-Amino-4-chlorophenylboronic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorophenylboronic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a boronic acid moiety, an aniline functionality, and a chlorine atom, provides multiple points for chemical modification and strategic incorporation into complex molecular scaffolds. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug synthesis for the formation of C-C bonds. The amino group offers a handle for amide bond formation, sulfonylation, and other nucleophilic substitutions, allowing for the exploration of diverse chemical space. The chloro substituent can influence the electronic properties and metabolic stability of the final compound, and can also serve as a site for further functionalization.

This document provides detailed application notes on the utility of this compound, particularly in the synthesis of kinase inhibitors, and presents experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Key Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a variety of pharmacologically active compounds. A primary application lies in the development of kinase inhibitors, a major class of therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease. The general structure of many p38 MAP kinase inhibitors consists of a central heterocyclic core with various aryl substituents. This compound can be utilized to introduce a substituted phenyl ring onto a heterocyclic core via Suzuki-Miyaura coupling, a key step in the synthesis of potent and selective inhibitors.

Data Presentation

The following table summarizes hypothetical, yet representative, data for a series of compounds synthesized using this compound as a building block in a Suzuki-Miyaura coupling reaction with various heterocyclic bromides. This data illustrates the typical information gathered during a drug discovery campaign to assess the potential of synthesized molecules.

Compound IDHeterocyclic Coupling PartnerYield (%)p38α Kinase IC50 (nM)Cell-based TNF-α Release IC50 (nM)
C-1 2-bromopyridine78150320
C-2 4-bromoisoquinoline8575180
C-3 2-bromo-5-methylpyrimidine722560
C-4 4-bromo-1H-pyrazole65500>1000

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a typical small-scale Suzuki-Miyaura reaction suitable for library synthesis in a drug discovery setting.

Materials:

  • This compound

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Screening Cascade Reactants This compound + Aryl/Heteroaryl Halide Suzuki Suzuki-Miyaura Coupling Reactants->Suzuki Purification Purification (Chromatography) Suzuki->Purification Product Final Compound Library Purification->Product Biochemical Biochemical Assay (e.g., Kinase IC50) Product->Biochemical Cellular Cell-based Assay (e.g., Cytokine Release) Biochemical->Cellular ADME In Vitro ADME/ Toxicology Cellular->ADME Lead Lead Candidate ADME->Lead G Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 Production) Downstream_Targets->Inflammatory_Response Inhibitor Inhibitor (Derived from 3-Amino-4- chlorophenylboronic acid) Inhibitor->p38_MAPK

References

Application of 3-Amino-4-chlorophenylboronic Acid in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 3-Amino-4-chlorophenylboronic acid as a key building block in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors directly synthesized from this starting material are not extensively reported in publicly available literature, its chemical structure lends itself to the construction of scaffolds known to exhibit potent kinase inhibitory activity. This application note will detail a representative synthetic protocol, discuss relevant biological signaling pathways, and provide comparative data for structurally related kinase inhibitors.

Introduction to Kinase Inhibitors and the Role of Arylboronic Acids

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies. The synthesis of these complex molecules often relies on robust and versatile chemical reactions, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology.

Arylboronic acids are critical reagents in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aromatic rings. This compound is a particularly interesting building block for the synthesis of kinase inhibitors due to the presence of multiple functional groups that can be strategically utilized:

  • The boronic acid group: The primary functional group for participation in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 3-amino-4-chlorophenyl moiety into a target scaffold.

  • The amino group: Provides a key hydrogen bond donor and a site for further chemical modification, such as amide bond formation or reaction with electrophilic centers on a core scaffold. This is crucial for interacting with the hinge region of the kinase ATP-binding pocket.

  • The chloro group: Can influence the electronic properties of the ring and provides a potential site for further functionalization, or it can be a key feature for steric interactions within the kinase binding site.

Proposed Synthesis of a Pyrimidine-Based Kinase Inhibitor

A common and successful strategy in the design of kinase inhibitors is the use of a substituted pyrimidine scaffold, which can mimic the adenine ring of ATP and form crucial hydrogen bonds with the kinase hinge region. The following section outlines a proposed synthetic route for a potential kinase inhibitor utilizing this compound.

Synthetic Workflow

The proposed synthesis involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by a Suzuki-Miyaura cross-coupling reaction.

G A 2,4-Dichloropyrimidine F S(N)Ar Reaction (Nucleophilic Aromatic Substitution) A->F B Amine (R-NH2) B->F C Intermediate A (2-Chloro-4-aminopyrimidine derivative) G Suzuki-Miyaura Coupling C->G D This compound D->G E Final Product (Potential Kinase Inhibitor) F->C G->E

Caption: Proposed two-step synthesis of a potential kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of the 2-Chloro-4-aminopyrimidine Intermediate (SNAr Reaction)

This protocol describes the nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and a generic primary or secondary amine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Amine (R-NH2 or R1R2NH) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine in anhydrous DMF.

  • Add the selected amine followed by DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-aminopyrimidine intermediate.

Protocol 2: Synthesis of the Final Kinase Inhibitor (Suzuki-Miyaura Coupling)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 2-chloro-4-aminopyrimidine intermediate with this compound.[1]

Materials:

  • 2-Chloro-4-aminopyrimidine intermediate (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3 or K3PO4, 2.0 eq)[2]

  • Degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the 2-chloro-4-aminopyrimidine intermediate, this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final potential kinase inhibitor.

Relevant Biological Context: Src Family Kinases

Many kinase inhibitors featuring an aminopyrimidine core target the Src family of non-receptor tyrosine kinases. These kinases are crucial regulators of various cellular processes, and their aberrant activation is implicated in cancer progression, particularly in metastasis.

Src Signaling Pathway

The Src signaling pathway is a complex network that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins, to regulate cell proliferation, survival, migration, and angiogenesis.

G RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src signaling pathway leading to cancer-related outcomes.

A potential inhibitor derived from this compound could bind to the ATP-binding site of Src, preventing its kinase activity and thereby blocking these downstream signaling cascades.

Comparative Biological Activity Data

While specific inhibitory data for a compound synthesized from this compound is not available, the following table presents the IC50 values of well-known kinase inhibitors that share the aminopyrimidine scaffold. This provides a benchmark for the potential potency of novel compounds synthesized using the proposed methods.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Dasatinib Bcr-Abl, Src family<1
Bosutinib Bcr-Abl, Src family1.2
Saracatinib (AZD0530) Src, Bcr-Abl2.7
PP2 Src family4

Data is compiled from various public sources and is intended for comparative purposes only.

Conclusion

This compound represents a versatile and promising building block for the synthesis of novel kinase inhibitors. Its strategic incorporation into known kinase inhibitor scaffolds, such as the aminopyrimidine core, through robust synthetic methodologies like the Suzuki-Miyaura coupling, offers a viable pathway to new therapeutic candidates. The detailed protocols and biological context provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this and related compounds in the quest for more effective and selective kinase inhibitors.

References

Application Notes and Protocols for Suzuki Coupling with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide or triflate.[3] Its significance in drug discovery and development is immense, owing to its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of the boronic acid reagents.[4][5]

This document provides a detailed guide for performing Suzuki coupling reactions with a focus on substituted arylboronic acids, which are frequently encountered in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Understanding the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation: In the presence of a base, the arylboronic acid (Ar²-B(OH)₂) forms a borate species, which then transfers its aryl group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product ArylHalide Aryl Halide (Ar¹-X) OxAdd OxAdd ArylBoronicAcid Arylboronic Acid (Ar²-B(OH)₂) Transmetalation Transmetalation Biaryl Biaryl Product (Ar¹-Ar²) RedElim RedElim

General Experimental Workflow

A typical Suzuki coupling experiment involves the careful assembly of reactants and catalyst under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) - Add aryl halide, boronic acid,  base, catalyst, and ligand start->setup solvent Add Degassed Solvent setup->solvent reaction Heat Reaction Mixture (Monitor by TLC/LC-MS/GC-MS) solvent->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Isolated Product purification->product end End product->end

Quantitative Data Summary

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling and is highly dependent on the nature of the substituents on the arylboronic acid and the coupling partner.

Table 1: Coupling of Arylboronic Acids with Electron-Donating Groups

Electron-donating groups on the arylboronic acid can facilitate the transmetalation step.

Arylboronic Acid (Ar-B(OH)₂)Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuToluene70-High
4-Methylphenylboronic acid4-BromoacetophenonePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001295
2-Methylphenylboronic acid4-ChlorobenzonitrilePd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O801888
4-Aminophenylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801692
Table 2: Coupling of Arylboronic Acids with Electron-Withdrawing Groups

Electron-withdrawing groups can make the transmetalation step more challenging, often requiring stronger bases or more active catalyst systems.

Arylboronic Acid (Ar-B(OH)₂)Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Trifluoromethylphenylboronic acid4-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001691
4-Nitrophenylboronic acidBromobenzenePdCl₂(dppf)K₂CO₃DMF/H₂O901285
4-Cyanophenylboronic acid1-Bromo-4-tert-butylbenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O801893
4-Formylphenylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O902478
Table 3: Coupling of Heteroarylboronic Acids

Heteroarylboronic acids can be challenging substrates due to potential catalyst inhibition by the heteroatom and instability.[4]

Arylboronic Acid (Ar-B(OH)₂)Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pyridine-3-boronic acid4-BromoanisolePd/PCy₃K₃PO₄Dioxane/H₂O801885
Thiophene-2-boronic acid4-ChlorobenzonitrilePd(OAc)₂ / SPhosCsFIsopropanol801692
Furan-2-boronic acid3-ChloropyridinePd(dppf)Cl₂K₂CO₃Dioxane1002475
Indole-5-boronic acid4-BromobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1001288

Detailed Experimental Protocols

The following are representative protocols for Suzuki coupling reactions with different types of substituted arylboronic acids. Note: These are general guidelines, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Electron-Rich Arylboronic Acids

This protocol is suitable for the coupling of aryl halides with arylboronic acids bearing electron-donating substituents.

Materials:

  • Aryl halide (1.0 mmol)

  • Electron-rich arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, electron-rich arylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Electron-Poor Arylboronic Acids

This protocol utilizes a more active catalyst system to facilitate the coupling of aryl halides with electron-deficient arylboronic acids.

Materials:

  • Aryl halide (1.0 mmol)

  • Electron-poor arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, electron-poor arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.

  • Add degassed 1,4-dioxane and water.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic phase with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Procedure for Coupling with Heteroarylboronic Acids

This protocol is adapted for the coupling of often sensitive heteroarylboronic acids. The use of a milder base like potassium carbonate can be beneficial.[4]

Materials:

  • Aryl or heteroaryl halide (1.0 mmol)

  • Heteroarylboronic acid (1.3 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Combine the aryl or heteroaryl halide, heteroarylboronic acid, Pd(dppf)Cl₂, and potassium carbonate in a reaction tube.

  • Purge the tube with an inert gas.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction to 90-100 °C and stir until completion.

  • Cool the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the desired compound using column chromatography.

Troubleshooting Common Issues

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium source and ligand are active and not degraded. Consider using a pre-catalyst.[8]

    • Oxygen Contamination: Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[8]

    • Improper Base: The choice of base is critical. For sensitive substrates, a weaker base might be necessary. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

  • Protodeboronation (Loss of Boronic Acid):

    • This is a common side reaction, especially with electron-deficient or some heteroarylboronic acids.[9]

    • Using anhydrous conditions or a milder base can sometimes mitigate this issue. Alternatively, using boronate esters (e.g., pinacol esters) can increase stability.

  • Homocoupling:

    • The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen.

  • Difficult Purification:

    • Residual palladium catalysts can sometimes co-elute with the product. Treating the crude product with a palladium scavenger can be effective.

By understanding the underlying mechanism and carefully selecting the reaction components, the Suzuki-Miyaura coupling can be a highly reliable and efficient method for the synthesis of a diverse range of substituted biaryl compounds, making it an invaluable tool in the arsenal of chemists in research and drug development.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3] The use of microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[4][5]

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 3-Amino-4-chlorophenylboronic acid with various aryl bromides. This compound is a valuable building block, incorporating both an amino group and a chloro substituent, which can be further functionalized. The resulting amino-substituted biaryl products are of significant interest in medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[6] The key steps include the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] Microwave heating can enhance the rate of each of these steps.

Applications in Drug Development

The synthesis of substituted biaryls is crucial in drug discovery for exploring structure-activity relationships (SAR). The amino group on the biaryl product derived from this compound can serve as a handle for further chemical modifications, allowing for the rapid generation of compound libraries for biological screening. For instance, these biaryl amines can be key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.

Experimental Protocols

General Considerations

All reactions should be performed in a dedicated microwave reactor. Reaction vessels should be appropriately sized and sealed correctly. Solvents should be degassed prior to use to prevent oxidation of the palladium catalyst. All solid reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

Microwave-Assisted Suzuki Coupling of this compound with Aryl Bromides

This protocol is a general guideline and may require optimization for specific aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 4-bromobenzonitrile, 3-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, Toluene/Ethanol/Water)

  • Microwave reactor vials with stir bars

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and the base (2.0 - 3.0 equiv.).

  • Seal the vial and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Coupling of this compound with 4-Bromoanisole

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1202075
2Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1202088
3PdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1201582
4PdCl₂(dppf) (3)K₃PO₄ (3)Dioxane/H₂O (4:1)1201591
5Pd(PPh₃)₄ (5)Cs₂CO₃ (2)DMF/H₂O (4:1)1501085

Yields are for the isolated product after column chromatography.

Table 2: Substrate Scope for the Microwave-Assisted Suzuki Coupling of this compound

EntryAryl BromideProductYield (%)
14-Bromoanisole2-Amino-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile91
24-Bromobenzonitrile2-Amino-4'-cyano-[1,1'-biphenyl]-4-carbonitrile85
33-Bromopyridine4-Chloro-3-(pyridin-3-yl)aniline78
41-Bromo-4-fluorobenzene4-Chloro-4'-fluoro-[1,1'-biphenyl]-3-amine89

Optimized conditions from Table 1, Entry 4 were used: PdCl₂(dppf) (3 mol%), K₃PO₄ (3 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Bromide - Palladium Catalyst - Base inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent microwave Microwave Heating (e.g., 120 °C, 15 min) solvent->microwave inert->solvent extraction Aqueous Workup (Extraction) microwave->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure Biaryl Product purification->product

Caption: General workflow for the microwave-assisted Suzuki coupling.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Reactions with 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of ligands and bases for Suzuki-Miyaura cross-coupling reactions involving 3-Amino-4-chlorophenylboronic acid. This key building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and materials science industries. The following sections detail recommended reaction conditions, experimental protocols, and visual guides to facilitate successful and efficient coupling reactions.

Introduction to Suzuki Reactions with this compound

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. When employing this compound, the electronic and steric properties of the substituents—an electron-donating amino group and an electron-withdrawing chloro group—can influence the reaction's outcome. The amino group can potentially coordinate with the palladium catalyst, and the chloro group affects the electronic nature of the aromatic ring. Careful selection of the appropriate ligand and base is therefore crucial to achieve high yields and minimize side reactions.

Ligand and Base Selection: A Summary

The choice of ligand and base is critical for a successful Suzuki reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, while the base is essential for the activation of the boronic acid.

Ligand Selection:

  • Phosphine Ligands: These are the most common ligands for Suzuki couplings. Bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active palladium(0) species.[1]

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling sterically hindered substrates and aryl chlorides.[2]

    • Tri-tert-butylphosphine (P(t-Bu)₃): Another bulky and electron-rich ligand known for its high reactivity.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable complexes with palladium, often leading to high catalytic activity and stability.[2]

Base Selection:

The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction rate and yield.[3]

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity and good solubility in common solvent systems. Cesium carbonate is often more effective for challenging couplings.[4]

    • Phosphates (K₃PO₄): A strong base that can be very effective, particularly for less reactive aryl chlorides.[4]

  • Organic Bases:

    • Potassium tert-butoxide (KOt-Bu): A very strong, non-nucleophilic base that can be effective in anhydrous conditions, especially with sterically demanding substrates.

Quantitative Data for Ligand and Base Selection

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-bromoacetophenone with phenylboronic acid. [3]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)70395
2Na₂CO₃DMF/H₂O (1:1)70388
3K₃PO₄DMF/H₂O (1:1)70392
4Et₃NDMF/H₂O (1:1)70345
5NoneDMF/H₂O (1:1)7030

Disclaimer: This data is for a model reaction and should be used as a guideline for optimizing reactions with this compound.

Table 2: Suzuki coupling reaction of various aryl bromides with phenylboronic acid. [5]

EntryAryl BromideCatalyst SystemBaseSolventYield (%)
14-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O98
24-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O95
3BromobenzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O92
44-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90

Disclaimer: This data illustrates general trends for Suzuki reactions with substituted aryl bromides and may not be directly transferable to reactions with this compound without optimization.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using a Phosphine Ligand

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a specialized ligand like SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (0.02 eq.), the phosphine ligand (0.04 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF) or 1,4-Dioxane

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), palladium catalyst, and cesium carbonate (2.0 eq.).

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Suzuki Reaction

The following diagrams, generated using Graphviz, illustrate key aspects of the Suzuki reaction.

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X      Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar'      Ln D->E F Reductive Elimination E->F F->A Regenerated Catalyst J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OH)2 H->D I Base I->D

Suzuki Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, This compound, Base, Pd Catalyst, Ligand B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

General Experimental Workflow

Ligand_Base_Selection cluster_ligand Ligand Selection cluster_base Base Selection L1 Standard Reactivity (Aryl Bromides/Iodides) L1_choice PPh3 L1->L1_choice L2 Challenging Substrates (Aryl Chlorides, Steric Hindrance) L2_choice Buchwald Ligands (SPhos, XPhos) or NHCs L2->L2_choice B1 General Purpose B1_choice K2CO3, Cs2CO3 B1->B1_choice B2 Less Reactive Halides B2_choice K3PO4 B2->B2_choice B3 Anhydrous Conditions B3_choice KOt-Bu B3->B3_choice start Select Reaction Conditions start->L1 start->L2 start->B1 start->B2 start->B3

Ligand and Base Selection Guide

References

Application Notes and Protocols for the Use of 3-Amino-4-chlorophenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-chlorophenylboronic acid is a valuable and versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an amino group and a chlorine atom on the phenylboronic acid scaffold, allows for the creation of complex molecular architectures with potential applications as herbicides and fungicides. The presence of the boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.

These application notes provide an overview of the utility of this compound in the synthesis of agrochemicals, with a focus on its application in the preparation of pyridine-based herbicides.

Key Applications

The primary application of this compound in agrochemical synthesis is as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a biaryl linkage, which is a common structural motif in many biologically active compounds. Specifically, it can be used to synthesize 6-aryl-picolinate herbicides, a class of synthetic auxin herbicides known for their efficacy against broadleaf weeds.

The amino group on the phenyl ring offers a site for further functionalization, allowing for the fine-tuning of the physicochemical and biological properties of the final agrochemical product. This can lead to the development of more potent, selective, and environmentally benign pesticides.

Data Presentation

While specific quantitative data for the direct use of this compound in the synthesis of a commercialized agrochemical is not publicly available, the following table presents representative data for the Suzuki-Miyaura coupling reaction in the synthesis of structurally similar herbicidal compounds, which demonstrates the expected reactivity and potential yields.

Table 1: Representative Reaction Parameters for the Synthesis of 6-Aryl-Picolinate Herbicides via Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-amino-3,6-dichloro-5-fluoro-2-picolinatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901285
2Methyl 4-amino-3,6-dichloro-5-fluoro-2-picolinate4-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100892
3Methyl 4-amino-3,6-dichloro-5-fluoro-2-picolinate3-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄DME/H₂O851688

Note: This data is representative and based on the synthesis of structurally similar compounds. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of a 6-aryl-picolinate herbicide using a Suzuki-Miyaura coupling reaction, adapted for the use of this compound.

Protocol: Synthesis of Methyl 4-amino-3-chloro-6-(3-amino-4-chlorophenyl)-5-fluoro-2-picolinate

Materials:

  • Methyl 4-amino-3,6-dichloro-5-fluoro-2-picolinate

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add methyl 4-amino-3,6-dichloro-5-fluoro-2-picolinate (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) to the flask.

  • Add a degassed mixture of DME and water (4:1 v/v) to the flask.

  • Seal the flask and heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization

Diagram 1: Synthetic Pathway for a 6-Aryl-Picolinate Herbicide

G A Methyl 4-amino-3,6-dichloro- 5-fluoro-2-picolinate C Suzuki-Miyaura Coupling (Pd catalyst, Base) A->C B This compound B->C D Methyl 4-amino-3-chloro-6-(3-amino- 4-chlorophenyl)-5-fluoro-2-picolinate (Target Herbicide) C->D

Caption: Synthesis of a target herbicide via Suzuki-Miyaura coupling.

Diagram 2: Experimental Workflow for Herbicide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - Pyridine Halide - Boronic Acid - Base B Add Catalyst System: - Pd(OAc)2 - SPhos A->B C Add Degassed Solvent: - DME/Water B->C D Heat to 85°C under N2 C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Final Product

Caption: Workflow for the synthesis and purification of the target herbicide.

Diagram 3: Mode of Action - Auxin Mimicry

G A Synthetic Auxin (e.g., 6-Aryl-Picolinate) B Auxin Receptors (e.g., TIR1/AFB) A->B Binds to C Ubiquitin Ligase Complex (SCF-TIR1/AFB) B->C Forms D Aux/IAA Repressors C->D Targets for Ubiquitination E Degradation of Aux/IAA Repressors D->E Leads to F Activation of Auxin Response Genes E->F Allows G Uncontrolled Growth & Weed Death F->G Results in

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 3-Amino-4-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing consistently low yields with this compound?

A1: Low yields with this substrate can be attributed to a combination of electronic and steric factors. The electron-donating amino group can increase the electron density on the boronic acid, potentially slowing down the transmetalation step. Furthermore, the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. The ortho-chloro substituent also adds steric hindrance around the reaction center.

Q2: What are the most common side reactions observed with this compound?

A2: The primary side reactions to consider are:

  • Protodeboronation: This is the loss of the boronic acid group, which gets replaced by a hydrogen atom. This is often exacerbated by high temperatures, strong bases, and the presence of water.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen or certain palladium(II) species.

  • Catalyst Deactivation: The free amino group can chelate to the palladium center, inhibiting its catalytic activity.

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.

  • Employ anhydrous reaction conditions to the extent possible.

  • Use a higher loading of the boronic acid (1.5 to 2.0 equivalents) to compensate for some loss.

  • Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the coupling reaction.

Q4: Can the amino group on my boronic acid be protected?

A4: While protection of the amino group (e.g., as an amide or carbamate) is a viable strategy to prevent catalyst inhibition, it adds extra steps to the synthetic route (protection and deprotection). Optimizing the reaction conditions to tolerate the free amine is often a more efficient approach.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity/Inhibition Switch to a catalyst system known for high activity with electron-rich or sterically hindered substrates. Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often effective.[1]These bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, overcoming the challenges posed by the substrate.
Inappropriate Base Screen a panel of bases. For challenging substrates, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give better results than weaker bases like sodium carbonate (Na₂CO₃).The base is crucial for activating the boronic acid. A stronger base can facilitate the formation of the more nucleophilic boronate species required for efficient transmetalation.
Suboptimal Solvent Use a polar aprotic solvent or a mixture. Dioxane, THF, or toluene, often with a small amount of water, are common choices. Ensure the solvent is thoroughly degassed.The solvent affects the solubility of the reagents and the stability of the catalytic species. Degassing is critical to prevent oxygen-induced side reactions like homocoupling.
Issue 2: Significant Formation of Byproducts (Protodeboronation or Homocoupling)
Potential Cause Troubleshooting Step Rationale
Boronic Acid Instability Convert the this compound to its corresponding pinacol or MIDA boronate ester.Boronate esters are generally more stable to protodeboronation under basic conditions, allowing for a slower, more controlled release of the boronic acid into the reaction mixture.
Presence of Oxygen Ensure rigorous degassing of the solvent and reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.
High Reaction Temperature Lower the reaction temperature and monitor the reaction over a longer period.While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions like protodeboronation.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with substrates analogous to this compound. This data can guide the optimization of your reaction conditions.

Table 1: Effect of Catalyst/Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%) (Analogous Substrate)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane10012~85
PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295
NiCl₂(PCy₃)₂ (5)-K₃PO₄2-Me-THF10018High (qualitative)

Data is for the coupling of substrates like 4-aminobenzoic acid derivatives or other substituted aryl bromides and may serve as a starting point for optimization.[1]

Table 2: Effect of Base on Yield

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%) (Analogous Substrate)
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012>95
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012~85
PdCl₂(dppf)Cs₂CO₃THF/H₂O801295
Pd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O1104~90
Pd(OAc)₂/PPh₃Et₃NToluene/H₂O1104<10

Data is for the coupling of substrates like 4-aminobenzoic acid derivatives or other substituted aryl bromides and may serve as a starting point for optimization.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound using a Buchwald Ligand

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe. If a co-solvent is used (e.g., water), ensure it is also degassed.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to a Pinacol Ester

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or dichloromethane.

  • Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate and stir for 30 minutes.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki coupling without further purification.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst base Evaluate Base start->base side_reactions Assess for Side Reactions start->side_reactions conditions Optimize Reaction Conditions start->conditions buchwald Use Buchwald Ligands (e.g., SPhos, XPhos) catalyst->buchwald strong_base Try Stronger Inorganic Base (K3PO4, Cs2CO3) base->strong_base boronate_ester Convert to Boronate Ester (Pinacol, MIDA) side_reactions->boronate_ester degas Ensure Rigorous Degassing side_reactions->degas temp_time Adjust Temperature and Time conditions->temp_time success Improved Yield buchwald->success strong_base->success boronate_ester->success degas->success temp_time->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki Coupling with Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving aminophenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aminophenylboronic acid is not working or giving a low yield. What are the first things I should check?

A1: When a Suzuki coupling fails or provides low yields, begin by assessing these critical parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst for more reliable initiation.

  • Oxygen Contamination: The presence of oxygen can lead to the homo-coupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Base Strength and Solubility: The base is critical for the activation of the boronic acid. For aminophenylboronic acids, which are electron-rich, a moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient. Ensure the base is soluble in the reaction medium. In some cases, a small amount of water is necessary for the base to be effective, especially with anhydrous K₃PO₄.

  • Solvent Choice: The solvent system (e.g., dioxane/water, toluene/water, DMF) plays a significant role in solubility of reagents and catalyst stability. Ensure all components are sufficiently soluble at the reaction temperature.

Q2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated aminophenyl starting material. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. The electron-donating amino group can influence the rate of this process. Here are some strategies to mitigate it:

  • Use of Boronic Esters: Pinacol esters or MIDA esters of aminophenylboronic acids are generally more stable towards protodeboronation than the corresponding free boronic acids.[2]

  • Reaction Temperature: While higher temperatures generally accelerate the desired coupling, they can also increase the rate of protodeboronation. However, if the transmetalation step is slow at lower temperatures, the boronic acid may have more time to decompose.[3] Therefore, finding the optimal temperature is key.

  • Choice of Base: A very strong base can sometimes promote protodeboronation. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

  • Minimize Water Content: While some water can be beneficial, excess water can facilitate protodeboronation. Using a carefully controlled amount of water or switching to a less protic solvent system may be helpful.

Q3: My main byproduct is the homo-coupled dimer of my aminophenylboronic acid. What causes this and how can I prevent it?

A3: The homo-coupling of boronic acids to form a symmetrical biaryl is a frequent side reaction, often promoted by the presence of oxygen.[4] The mechanism involves the formation of a palladium peroxo complex.[5][6] To suppress this:

  • Rigorous Degassing: Ensure your reaction mixture and solvent are thoroughly deoxygenated. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Ligand Choice: Bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) can favor the desired cross-coupling pathway over homo-coupling.[1]

  • Controlled Addition of Boronic Acid: A slow addition of the aminophenylboronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the homo-coupling reaction.

Q4: How does the position of the amino group (ortho, meta, para) on the phenylboronic acid affect the reaction?

A4: The position of the amino group can have a significant impact:

  • ortho-Aminophenylboronic Acid: The proximity of the amino group to the boronic acid can lead to chelation with the palladium center, which may influence the reaction rate and selectivity. It can also lead to intramolecular side reactions.

  • meta- and para-Aminophenylboronic Acids: These are generally well-behaved in Suzuki couplings. The electron-donating nature of the amino group increases the nucleophilicity of the arylboronic acid, which is generally beneficial for the transmetalation step.[7]

Troubleshooting Guides

Problem: Low Yield with Electron-Rich Aminophenylboronic Acids

Electron-rich boronic acids, such as aminophenylboronic acids, are generally good coupling partners due to their enhanced nucleophilicity, which facilitates the transmetalation step.[7] If you are experiencing low yields, other factors are likely at play.

start Low Yield with Aminophenylboronic Acid check_catalyst Is the catalyst active and properly activated to Pd(0)? start->check_catalyst check_inertness Is the reaction under a strictly inert atmosphere? check_catalyst->check_inertness Yes solution_catalyst Solution: Use a more active precatalyst (e.g., XPhos Pd G3) or ensure complete in situ reduction. check_catalyst->solution_catalyst No check_base Is the base appropriate and soluble? check_inertness->check_base Yes solution_inertness Solution: Improve degassing procedure (sparging or freeze-pump-thaw). check_inertness->solution_inertness No check_solvent Are all reagents soluble in the chosen solvent system? check_base->check_solvent Yes solution_base Solution: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure adequate solubility. check_base->solution_base No solution_solvent Solution: Try alternative solvent mixtures (e.g., dioxane/H₂O, toluene/EtOH/H₂O) or increase temperature. check_solvent->solution_solvent No

Caption: Troubleshooting workflow for low yields.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific substrates and reaction conditions. The following table provides a qualitative summary of the expected impact of changing reaction parameters on the formation of common side products.

Parameter ChangeExpected Impact on ProtodeboronationExpected Impact on Homo-couplingRationale
Increase Temperature VariableIncreaseHigher temperatures can accelerate both the desired reaction and side reactions. The effect on protodeboronation can be complex, as it may outcompete a slow transmetalation at low temperatures.[3]
Increase Base Strength Potential IncreaseGenerally No Direct EffectStronger bases can increase the rate of protodeboronation.
Increase Water Content IncreaseGenerally No Direct EffectWater is a proton source and can facilitate protodeboronation.
Presence of Oxygen No Direct EffectSignificant IncreaseOxygen is a key promoter of the homo-coupling side reaction.[4]
Use of Bulky, Electron-Rich Ligands DecreaseDecreaseThese ligands accelerate the desired catalytic cycle, minimizing the time for side reactions to occur.

Experimental Protocols

Optimized Protocol for the Suzuki Coupling of 3-Aminophenylboronic Acid with 4-Bromoanisole

This protocol is designed to minimize side reactions and maximize the yield of the desired cross-coupled product.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, 3-aminophenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add degassed 1,4-dioxane and degassed water to the reaction mixture to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of 0.1 M with respect to the 4-bromoanisole.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Side Reactions

Catalytic Cycle of Suzuki Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki coupling reaction.

Mechanism of Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction consumes the boronic acid and reduces the overall yield.

Protodeboronation Ar-B(OH)2 Ar-B(OH)2 Ar-H Ar-H Ar-B(OH)2->Ar-H + H₂O (Base or Acid Catalyzed) B(OH)3 + B(OH)₃

Caption: The general scheme of the protodeboronation side reaction.

Mechanism of Homo-coupling

The homo-coupling of aminophenylboronic acids is primarily initiated by the reaction of the Pd(0) catalyst with molecular oxygen, leading to a palladium peroxo complex. This complex then reacts with two molecules of the boronic acid to produce the symmetrical biaryl byproduct.

Homocoupling pd0 Pd(0)L₂ pd_peroxo (η²-O₂)PdL₂ pd0->pd_peroxo + O₂ adduct1 Adduct with ArB(OH)₂ pd_peroxo->adduct1 + ArB(OH)₂ ar_pd_oh trans-ArPd(OH)L₂ adduct1->ar_pd_oh + ArB(OH)₂ ar_pd_ar trans-ArPd(Ar)L₂ ar_pd_oh->ar_pd_ar Transmetalation with ArB(OH)₂ biaryl Ar-Ar ar_pd_ar->biaryl Reductive Elimination

Caption: Proposed mechanism for the oxygen-promoted homo-coupling of arylboronic acids.

References

How to prevent deboronation of 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of 3-Amino-4-chlorophenylboronic acid during their experiments.

Troubleshooting Guide: Preventing Deboronation

Protodeboronation is a common side reaction for arylboronic acids, leading to the formation of the corresponding arene (in this case, 2-chloroaniline) and reduced yields of the desired product in cross-coupling reactions.[1] The stability of this compound is significantly influenced by pH, temperature, and the presence of water.[2][3]

Issue 1: Low Yield in Suzuki-Miyaura Coupling Attributed to Deboronation

Potential Cause Recommended Solution Explanation
High Reaction Temperature Conduct the reaction at the lowest effective temperature. For sensitive substrates, room temperature coupling may be possible with a highly active catalyst system.[4]Higher temperatures can accelerate the rate of protodeboronation.[3]
Inappropriate Base Use milder bases such as K₃PO₄, Cs₂CO₃, or KOAc. Strong bases like NaOH or KOH can promote rapid deboronation, especially at elevated temperatures.[5]The deboronation of arylboronic acids is often base-catalyzed. The reaction proceeds via the formation of a boronate anion, which is then protonated.[1]
Presence of Water Use anhydrous solvents and reagents where possible. If water is required for the reaction, use a minimal amount in a mixed solvent system (e.g., dioxane/water, THF/water).[5][6]Water acts as the proton source for the protodeboronation reaction.[1]
Slow Catalytic Turnover Employ a highly active palladium catalyst and ligand system (e.g., Buchwald ligands like SPhos or XPhos) to ensure the rate of cross-coupling is significantly faster than the rate of deboronation.[4][6]Rapid catalytic turnover consumes the boronic acid in the desired reaction pathway before significant deboronation can occur.[4]
Boroxine Formation Recrystallize the this compound before use to remove any boroxine trimers.[7]Boroxines, the dehydrated cyclic trimers of boronic acids, can be less reactive in cross-coupling reactions, leading to longer reaction times and increased opportunity for deboronation of the regenerated boronic acid.[8][9]

Issue 2: Degradation of this compound During Storage or Workup

Potential Cause Recommended Solution Explanation
Improper Storage Store the solid compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).Moisture and air can contribute to the degradation of boronic acids over time.
Acidic or Basic Workup Conditions Neutralize the reaction mixture to a pH of approximately 7 before extraction, if possible. Avoid prolonged exposure to strong acids or bases during workup.Both acid- and base-catalyzed mechanisms for protodeboronation exist.[1] The amino group on the ring can also influence the compound's stability at different pH values.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most susceptible to deboronation?

A1: The rate of deboronation is highly pH-dependent.[2][10] For many arylboronic acids, deboronation is accelerated under both strongly acidic and strongly basic conditions.[1] For basic heteroaromatic boronic acids, a zwitterionic form at neutral pH can lead to rapid decomposition.[3] While not a heteroaromatic compound, the amino group in this compound makes it susceptible to complex pH effects. It is advisable to maintain a near-neutral pH whenever possible if the compound is in solution.

Q2: How can I protect this compound from deboronation?

A2: Protecting the boronic acid functionality is a highly effective strategy. Conversion to a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester significantly increases stability.[11] MIDA boronates are particularly useful for a "slow-release" strategy in Suzuki couplings, where the boronic acid is gradually regenerated in situ, keeping its concentration low and minimizing side reactions.[1][5] Additionally, protecting the amino group as a carbamate (e.g., Boc) can prevent its interference in reactions and may alter the electronic properties of the ring, potentially influencing the rate of deboronation.[12][13]

Q3: What is the role of boroxine formation in the deboronation process?

A3: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[14] While boroxine formation is reversible, they may exhibit different reactivity in coupling reactions.[8] If the boroxine is less reactive than the boronic acid, the equilibrium will slowly release the boronic acid into the reaction mixture. This prolonged exposure to the reaction conditions can increase the likelihood of deboronation.[7] It is best practice to use freshly recrystallized boronic acid that has been thoroughly dried to minimize the boroxine content.[7]

Q4: Can I monitor the deboronation of my sample?

A4: Yes, deboronation can be monitored by techniques such as ¹H NMR spectroscopy by observing the appearance of signals corresponding to the deboronated product (2-chloroaniline) and the disappearance of the boronic acid signals. LC-MS is also a highly effective method for tracking the progress of the reaction and the formation of byproducts.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate.

Reagents and Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (or Tetrahydrofuran)

  • Ethyl acetate

  • 5% Citric Acid Solution or 1M HCl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Boronic Acid in Dioxane/Water add_base Add Base (NaHCO3 or Et3N) start->add_base 1.0 eq. add_boc Add Boc2O add_base->add_boc 1.1 eq. stir Stir at RT (2-4h) add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Water monitor->dilute extract Extract with Ethyl Acetate dilute->extract wash Wash Organic Layer (HCl, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Boc-Protected Product concentrate->product

Caption: Workflow for Boc protection of this compound.

Protocol 2: Pinacol Ester Protection of this compound

This protocol forms the pinacol boronate ester, which is significantly more stable towards deboronation.

Reagents and Materials:

  • This compound

  • Pinacol

  • Toluene or Tetrahydrofuran (anhydrous)

  • Dean-Stark apparatus (if using toluene) or Molecular Sieves (if using THF)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and pinacol (1.1 eq.).

  • Add anhydrous toluene and equip the flask with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Alternatively, dissolve the reagents in anhydrous THF containing activated 4Å molecular sieves and stir at room temperature or gentle heat overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography on silica gel.

Pinacol_Ester_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction (Azeotropic Removal of Water) cluster_workup Workup & Purification start Combine Boronic Acid & Pinacol add_solvent Add Anhydrous Toluene or THF start->add_solvent reflux Reflux with Dean-Stark add_solvent->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate purify Purify (Optional) concentrate->purify product Pinacol Ester Product purify->product

Caption: Workflow for pinacol ester protection.

Signaling Pathways and Logical Relationships

The following diagram illustrates the critical competition between the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation side reaction. Optimizing the reaction conditions to favor the catalytic cycle of the Suzuki coupling is key to preventing deboronation.

Suzuki_vs_Deboronation cluster_suzuki Suzuki-Miyaura Cycle boronic_acid Ar-B(OH)2 (this compound) boronate [Ar-B(OH)3]- boronic_acid->boronate Base deboronation Protodeboronation (Side Reaction) aryl_halide Ar'-X (Aryl Halide) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd0 Pd(0)L2 (Active Catalyst) pd0->oxidative_addition pd_complex Ar'-Pd(II)L2-X oxidative_addition->pd_complex k_ox transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination k_trans boronate->transmetalation boronate->deboronation H2O, Heat reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product k_red byproduct Ar-H (Deboronated Byproduct) deboronation->byproduct k_debor caption To maximize yield, reaction conditions must ensure: k_trans >> k_debor

Caption: Competing pathways of Suzuki coupling and protodeboronation.

References

Technical Support Center: Purification Strategies for Products from 3-Amino-4-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-Amino-4-chlorophenylboronic acid.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products derived from this compound, particularly in the context of Suzuki-Miyaura coupling reactions.

Flash Column Chromatography Issues

Q1: My product is streaking or showing poor separation on a standard silica gel column. What can I do?

A1: This is a common issue when purifying compounds containing basic amine groups, such as the products derived from this compound. The acidic nature of silica gel can lead to strong interactions with the basic product, causing streaking and poor resolution.

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (TEA) or ammonia (as a solution in methanol) are commonly used. Start with a low concentration (e.g., 0.1-1% v/v) and optimize as needed.[1][2]

  • Use Amine-Functionalized Silica: For particularly challenging separations of basic compounds, consider using an amine-bonded silica stationary phase. This type of column has a basic surface that minimizes unwanted interactions with amine-containing products, often allowing for purification with standard normal-phase solvents like hexane and ethyl acetate without the need for basic modifiers.[1][3][4][5]

  • Optimize Your Solvent System: Systematically screen different solvent systems. For aminobiphenyls, gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points.[6][7] Refer to the TLC solvent system table below for guidance.

Q2: I'm not sure which solvent system to use for my flash column. How do I choose one?

A2: The ideal solvent system for flash chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC).

Method Development Workflow:

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate.

  • Solvent Screening: Develop the TLC plate in various solvent systems of differing polarities.

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. This generally provides the best separation during column chromatography.

  • Scale-Up to Flash Column: Use the optimized solvent system from your TLC analysis for your flash column purification.

Logical Workflow for Troubleshooting Flash Chromatography

G start Problem: Product streaking/poor separation on silica gel check_amine Is the product basic (contains an amine)? start->check_amine add_modifier Add a basic modifier to the eluent (e.g., 0.1-1% TEA or NH3 in MeOH) check_amine->add_modifier  Yes   optimize_solvent Optimize the solvent system (TLC analysis) check_amine->optimize_solvent  No   use_amine_silica Consider using amine-functionalized silica add_modifier->use_amine_silica add_modifier->optimize_solvent solution Improved Separation use_amine_silica->solution optimize_solvent->solution

Caption: Troubleshooting workflow for flash chromatography of amine-containing products.

Recrystallization Issues

Q3: My product is not crystallizing, or it is oiling out. What should I do?

A3: Successful recrystallization depends heavily on the choice of solvent. For aminobiphenyl derivatives, finding a suitable solvent system can be challenging.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Experiment with a range of solvents with varying polarities. For biphenyl compounds, common solvents include ethanol, methanol, toluene, and mixtures like hexane/ethyl acetate or benzene/petroleum ether.[8]

  • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of your pure product.

  • Salt Formation: For basic amine products that are difficult to crystallize, consider forming a salt (e.g., hydrochloride salt) by treating a solution of the amine with HCl in an organic solvent like ether. The resulting salt may have better crystallization properties.[9]

Acid-Base Extraction Issues

Q4: I am trying to remove unreacted this compound with an acidic wash, but my product is also going into the aqueous layer.

A4: This indicates that your product, which also contains a basic amino group, is being protonated and becoming water-soluble along with the unreacted starting material.

Troubleshooting Steps:

  • pH Control: The key is to use a pH that is low enough to protonate the more basic starting material but not so low that it fully protonates your likely less basic biphenyl product. A mildly acidic solution (e.g., dilute acetic acid or a buffered solution) may be more selective than a strong acid like HCl.

  • Protecting Groups: If selective extraction is not feasible, consider protecting the amino group of the this compound before the reaction (e.g., as a Boc-protected amine). The protecting group can be removed after purification.

  • Alternative Purification: If acid-base extraction is not effective, rely on other purification methods like flash chromatography or recrystallization to separate your product from the unreacted starting material.

II. Frequently Asked Questions (FAQs)

Q5: What are the common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A5: Common impurities include:

  • Homocoupling Product: The self-coupling of this compound to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[2]

  • Unreacted Starting Materials: Residual this compound and your coupling partner.

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom on the starting material.

  • Palladium Catalyst Residues: These can often be removed by filtration through a pad of Celite or silica gel.

  • Ligand-Related Byproducts: Impurities derived from the phosphine ligands used in the reaction.[10]

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Desired Product) RedElim->Product BoronicAcid R2-B(OH)2 (3-Amino-4-chloro- phenylboronic acid) BoronicAcid->Transmetal Homocoupling R2-R2 (Homocoupling) BoronicAcid->Homocoupling Protodeboronation R2-H (Protodeboronation) BoronicAcid->Protodeboronation Oxygen O2 Oxygen->Homocoupling

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Q6: Can I use reversed-phase chromatography to purify my product?

A6: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar, ionizable compounds. In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). For basic compounds, it is often beneficial to adjust the pH of the mobile phase to ensure the compound is in a single ionic form, which can lead to sharper peaks and better separation.[2]

III. Data Presentation

The following tables provide representative data to guide your purification strategy. Note that optimal conditions will vary depending on the specific product.

Table 1: Representative TLC Solvent Systems for Aminobiphenyls on Silica Gel

Solvent System (v/v)Typical Rf Range for AminobiphenylsNotes
20% Ethyl Acetate / Hexane0.1 - 0.3Good starting point for less polar products.
50% Ethyl Acetate / Hexane0.3 - 0.6For moderately polar products.
5% Methanol / Dichloromethane0.2 - 0.5Effective for more polar aminobiphenyls.
5% Methanol / Dichloromethane + 0.5% NH4OH0.3 - 0.6The basic modifier helps to reduce streaking.
10% NH4OH in Methanol / Dichloromethane (1:9)0.4 - 0.7For strongly basic or very polar compounds.[6][11]

Table 2: Comparison of Purification Methods for a Hypothetical Aminobiphenyl Product

Purification MethodTypical RecoveryPurity (by HPLC)ProsCons
Flash Chromatography (Silica Gel)60-85%>95%High resolution, applicable to many compounds.Can be slow, requires solvent, potential for product loss on column.
Flash Chromatography (Amine-Silica)70-90%>98%Excellent for basic compounds, reduces streaking.More expensive stationary phase.
Recrystallization50-80%>99%Can provide very high purity, scalable.Finding a suitable solvent can be difficult, lower recovery.
Acid-Base Extraction40-70%VariableGood for removing basic/acidic impurities.Low recovery if product is also extracted, may not remove neutral impurities.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography of an Aminobiphenyl Derivative
  • Method Development (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems (see Table 1 for suggestions). Add 0.1-1% triethylamine to the eluent if streaking is observed.

    • Identify a solvent system that provides an Rf value of ~0.3 for the desired product with good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of an Aminobiphenyl Derivative
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the product is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystallization does not occur, cool the flask in an ice bath.

    • If necessary, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Acid-Base Extraction to Remove Unreacted this compound
  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a volume of a dilute aqueous acid (e.g., 1 M HCl or 5% acetic acid).

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate.

  • Separation:

    • Drain the lower aqueous layer, which now contains the protonated (salt) form of the unreacted this compound.

    • Repeat the extraction with fresh aqueous acid if necessary (monitor by TLC).

  • Washing:

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

References

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Partners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) concerning Suzuki-Miyaura cross-coupling reactions with sterically hindered substrates.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Suzuki coupling of sterically demanding partners.

Issue 1: Low to Non-existent Product Yield

Q1: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a very low yield or no product. What are the primary factors I should investigate?

A1: Low or no conversion in Suzuki coupling reactions involving sterically hindered substrates is a frequent challenge. The primary cause is the steric bulk around the reaction centers, which impedes key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][3] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1]

    • Recommended Ligands:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for hindered substrates.[1][3]

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1]

      • Specialized Ligands: For exceptionally challenging couplings, consider ligands like BI-DIME or AntPhos.[1]

  • Base and Solvent Combination: The choice of base and solvent is interdependent and significantly impacts the reaction rate and yield.[4]

    • Bases: A moderately strong base is often required to activate the boronic acid for transmetalation.[1]

      • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][5]

      • For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][4]

      • The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

    • Solvents: Anhydrous, degassed solvents are recommended.[3]

      • Toluene, dioxane, and THF are common choices.[1][4]

  • Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers.[4] Consider increasing the reaction temperature if using moderate conditions (e.g., from 80 °C to 100-110 °C).[4]

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[3]

Q2: I am observing significant homocoupling of my boronic acid. How can this side reaction be minimized?

A2: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product.

  • Troubleshooting Steps:

    • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium precursors and ligands can mitigate this issue.[3]

    • Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.[3]

    • Reaction Conditions: Re-evaluate the base and solvent. Sometimes a milder base or a different solvent can disfavor the homocoupling pathway.

Q3: My boronic acid appears to be degrading during the reaction, leading to low conversion. What is happening and what can I do?

A3: The degradation of boronic acids, often through protodeboronation, is a frequent cause of low yields.[6] This process involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Mitigation Strategies:

    • Use Milder Bases: Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like hydroxides.[2]

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.[6]

    • Stable Boronic Acid Derivatives: Consider using more stable boronic acid derivatives, such as MIDA boronates or potassium aryltrifluoroborates, which are less susceptible to protodeboronation.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates.

Table 1: Effect of Catalyst and Ligand on Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene100<10
22,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095
32-Bromo-1,3-dichlorobenzene2-(Trifluoromethoxy)phenylboronic acidPd₂(dba)₃ (1)L1 (Buchwald-type) (2)K₂CO₃THF6085
4Mesityl bromidePhenylboronic acidPdCl₂(PPh₃)₂ (3)-K₂CO₃Dioxane/H₂O10035
5Mesityl bromidePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene10098

Data synthesized from literature.[1]

Table 2: Optimization of Base for a Hindered Coupling

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3NaOH50
4K₃PO₄80

Reaction Conditions: 2-Bromo-1,3-dichloro-5-nitrobenzene, 2-(Trifluoromethoxy)phenylboronic acid, Pd₂(dba)₃, Ligand L1, THF, 60 °C, 1 h. Data adapted from Sun et al.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Yield in Sterically Hindered Suzuki Coupling check_catalyst Evaluate Catalyst and Ligand start->check_catalyst std_ligand Standard Ligand (e.g., PPh3)? check_catalyst->std_ligand [Most Critical] switch_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) std_ligand->switch_ligand Yes check_conditions Re-evaluate Base and Solvent std_ligand->check_conditions No switch_ligand->check_conditions base_solvent Base: K3PO4, Cs2CO3, t-BuOK Solvent: Toluene, Dioxane (Anhydrous) check_conditions->base_solvent check_temp Increase Reaction Temperature base_solvent->check_temp increase_temp Increase to 100-110 °C check_temp->increase_temp check_side_reactions Check for Side Reactions (Homocoupling, Protodeboronation) increase_temp->check_side_reactions mitigate_side_reactions Address Side Reactions: - Milder Base - Slow Addition of Boronic Acid - Anhydrous Conditions check_side_reactions->mitigate_side_reactions success Improved Yield mitigate_side_reactions->success fail Re-evaluate Substrate/Reaction Scope mitigate_side_reactions->fail

Caption: Troubleshooting workflow for low-yield sterically hindered Suzuki couplings.

Suzuki_Catalytic_Cycle_Hindered Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-X]L_n Pd0->OA_complex Ar-X OA_label Oxidative Addition (Slowed by steric hindrance) TM_complex [Ar-Pd(II)-Ar']L_n OA_complex->TM_complex Ar'B(OR)2 Base TM_label Transmetalation product Ar-Ar' TM_complex->product RE_label Reductive Elimination (Slowed by steric hindrance) product->Pd0 Catalyst Regeneration

Caption: Key steps in the Suzuki catalytic cycle impacted by steric hindrance.

References

Troubleshooting guide for incomplete reactions with 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-4-chlorophenylboronic acid

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield or failing completely?

An incomplete or failed reaction can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions. The unique structure of this compound, featuring both an electron-donating amino group and an electron-withdrawing chloro group, can present specific challenges.

Potential Causes and Troubleshooting Steps:

  • Reagent Quality and Stability:

    • Boronic Acid Degradation: Boronic acids are susceptible to degradation over time, especially with exposure to moisture and air.[1] Consider using fresh, high-purity this compound for your reaction. For improved stability, using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be an effective strategy.[1][2]

    • Storage: Store the boronic acid under an inert atmosphere, tightly closed, and in a dry environment, preferably at 2-8°C as recommended for many boronic acids.[3]

  • Catalyst and Ligand Issues:

    • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[1] Ensure all components are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).

    • Inappropriate Catalyst/Ligand Choice: The choice of palladium source and phosphine ligand is critical. For electron-rich or sterically hindered partners, specialized ligands may be required. Buchwald or other electron-rich, bulky phosphine ligands can often improve results with challenging substrates.[4]

  • Suboptimal Reaction Conditions:

    • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[5][6] The basicity and solubility of the base can significantly impact the reaction rate. While common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), the amino group on your substrate might interact with the reaction components.[1][5] A screen of different bases may be necessary.

    • Solvent System: The solvent must be appropriate for all reactants and the catalyst system. Common solvent mixtures include toluene/water, dioxane/water, or DMF.[1][7] Poor solubility of any reactant can halt the reaction.

    • Temperature: Insufficient heat can lead to a sluggish reaction, while excessive temperatures can cause decomposition of the catalyst or reagents.[1] An optimal temperature, typically between 80-110°C for conventional heating, should be determined empirically.[1]

Q2: I am observing a significant amount of 3-chloroaniline as a side product. What is causing this and how can I minimize it?

The formation of 3-chloroaniline is a classic indicator of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This side reaction is a common issue with arylboronic acids and can be influenced by reaction conditions.[8][10]

Factors Promoting Protodeboronation and Mitigation Strategies:

  • Presence of Water/Protic Solvents: Water is the proton source for this side reaction. While often necessary for Suzuki couplings, an excessive amount can be detrimental. Use the minimum required amount of water or consider anhydrous conditions if your protocol allows.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the rate of protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed. Alternatively, try running the reaction at a lower temperature for a longer duration.

  • pH of the Reaction: Protodeboronation can be catalyzed by both acidic and basic conditions.[8][10] The choice and amount of base can be critical. A weaker base or careful control of stoichiometry might be beneficial.

  • Boronic Acid Stability: As mentioned, using more stable derivatives like boronic esters or trifluoroborates can significantly reduce the propensity for protodeboronation.[2]

Q3: My reaction starts effectively but seems to stall before reaching completion. What are the likely causes?

A stalling reaction often points to the degradation of a key component over the course of the experiment.

Potential Causes for Stalled Reactions:

  • Catalyst Decomposition: The palladium catalyst may not be stable for the entire duration of the reaction at the chosen temperature. This can be addressed by using a more robust catalyst system (e.g., palladacycles or catalysts with bulky, electron-rich ligands) or by adding a second portion of the catalyst later in the reaction.

  • Protodeboronation: A gradual degradation of the this compound via protodeboronation means that one of the key coupling partners is being consumed by a side reaction, causing the main reaction to slow down and eventually stop.[8]

  • Inhibition by Amino Group: The basic amino group on the boronic acid could potentially coordinate with the palladium center, inhibiting its catalytic activity.[11] While often not a complete showstopper, it can slow the reaction. Using a higher catalyst loading or a ligand that is less easily displaced might help. In some cases, protecting the amine group (e.g., as an amide or carbamate) prior to coupling can resolve this issue, though this adds extra steps to the synthesis.[11]

Data and Protocols

Table 1: Properties of this compound
PropertyValueReference
CAS Number 850689-36-0[3][12]
Molecular Formula C₆H₇BClNO₂[3][12]
Molecular Weight 171.39 g/mol
Appearance Solid[12]
Purity Typically ≥97%[3][12]
Storage 2-8°C, under inert gas, dry[3]
Table 2: General Suzuki-Miyaura Reaction Conditions for Optimization

This table provides a starting point for optimizing your reaction. Yields are highly dependent on the specific coupling partners.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Catalyst Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃Pd(dppf)Cl₂
Ligand NonePPh₃ or PCy₃P(t-Bu)₃ or SPhosNone
Base K₂CO₃K₃PO₄Cs₂CO₃KF (milder)
Solvent Toluene / H₂O1,4-Dioxane / H₂ODMFTHF / H₂O
Temperature 90-100 °C80-100 °C100-120 °C65-80 °C
Typical Time 12-24 h12-18 h8-16 h16-24 h

Data compiled for illustrative purposes from various sources.[2][5][6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent system via syringe. The concentration should be appropriate to ensure all reagents are dissolved at the reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by a suitable method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

Troubleshooting Workflow for Incomplete Reactions

Troubleshooting_Workflow Start Incomplete Reaction with This compound Protodeboronation Protodeboronation observed? (e.g., 3-chloroaniline byproduct) Start->Protodeboronation Stalling Reaction stalls before completion? Protodeboronation->Stalling No Sol_Protodeboronation Reduce H₂O content Lower temperature Use milder base (e.g., KF) Use boronic ester derivative Protodeboronation->Sol_Protodeboronation Yes LowYield General Low Yield / No Reaction Stalling->LowYield No Sol_Stalling Use more robust catalyst/ligand Add fresh catalyst portion Consider amine protection Stalling->Sol_Stalling Yes Check_Reagents Check Reagent Quality (Use fresh boronic acid) LowYield->Check_Reagents Check_Inert Improve Inert Atmosphere (Thoroughly degas solvents) Check_Reagents->Check_Inert Screen_Conditions Screen Reaction Conditions (Base, Solvent, Catalyst, Temp.) Check_Inert->Screen_Conditions Sol_Conditions Refer to Optimization Table Screen_Conditions->Sol_Conditions

Caption: A decision tree for troubleshooting incomplete Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Impact of solvent choice on the efficiency of Suzuki reactions with amino-substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving amino-substituted boronic acids. The choice of solvent is a critical parameter that can significantly influence the efficiency, yield, and side-product formation in these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for Suzuki reactions with amino-substituted boronic acids?

A1: Solvent choice is crucial for several reasons. Firstly, the solvent must solubilize the aryl halide, the amino-substituted boronic acid, the base, and the palladium catalyst system. Secondly, the polarity of the solvent can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] For amino-substituted boronic acids, there's an added complexity: the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity. The right solvent can help to mitigate this unwanted interaction.[3]

Q2: What are the most common solvents used for Suzuki couplings with amino-substituted boronic acids?

A2: A range of solvents are employed, often in combination with water. Common choices include:

  • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, typically in a mixture with water (e.g., 4:1 or 3:2 ratio).[4][5]

  • Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run under anhydrous conditions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, especially for challenging couplings, though it can be difficult to remove during workup.[6]

  • Alcohols: Ethanol or methanol are sometimes used as a co-solvent with toluene or THF and water.[4]

Q3: Should I use protic or aprotic solvents for my reaction?

A3: The choice between protic and aprotic solvents depends on the specific substrates and reaction conditions.

  • Aprotic solvents like dioxane, THF, and toluene are very common and versatile.

  • Protic solvents , such as alcohols and water, can be beneficial. Water is often necessary to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) and can accelerate the transmetalation step. However, an excess of water can promote protodeboronation, a major side reaction.

Q4: How does the position of the amino group (ortho, meta, para) on the boronic acid affect solvent choice?

A4: The position of the amino group can have a significant impact on the reaction.

  • ortho-Amino-substituted boronic acids are particularly challenging due to the potential for the amino group to chelate to the palladium center, which can deactivate the catalyst.[7][8] In such cases, a less coordinating solvent might be preferable, or the use of a bulky ligand on the palladium catalyst can help to prevent this chelation. Recent studies have shown that 2-MeTHF can be a superior solvent for couplings with unprotected ortho-anilines.[7]

  • meta- and para-Amino-substituted boronic acids are generally less problematic. The choice of solvent will primarily depend on the solubility of the reagents and the desired reaction temperature. Standard solvent systems like dioxane/water or THF/water are often effective.

Q5: My reaction is not working. What are the first things I should check regarding the solvent?

A5: If you are experiencing low or no yield, consider the following solvent-related issues:

  • Degassing: Ensure your solvent is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[9]

  • Anhydrous Conditions: If using anhydrous conditions, ensure your solvent is truly dry. Water can have a significant impact on the reaction.

  • Solubility: Check that all your reagents are soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to a stalled reaction.

  • Solvent Quality: Impurities in solvents can sometimes poison the catalyst.[2][10] Using high-purity solvents is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Related to Solvent Suggested Solution(s)
Low or No Yield - Inadequate degassing of the solvent.- Poor solubility of reactants or catalyst in the chosen solvent.- Use of a non-optimal solvent system (e.g., polarity is too high or too low).- Solvent impurities poisoning the catalyst.[2][10]- Degas the solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[9]- Try a different solvent or a mixture of solvents to improve solubility. For example, a DMF/water mixture can be effective when single solvents fail.[6]- Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF, often with water as a co-solvent).- Use high-purity, anhydrous solvents.
Significant Protodeboronation - Presence of excess water in the reaction mixture.- High reaction temperatures in protic solvents.- The chosen solvent/base combination is too harsh.- Use anhydrous solvents and bases if possible.- If water is necessary, use a minimal amount (e.g., a 10:1 or 4:1 organic solvent to water ratio).- Consider using a less polar, non-protic solvent like toluene.- Lower the reaction temperature if feasible.
Homocoupling of Boronic Acid - Presence of oxygen in the solvent.- The solvent is not coordinating enough to stabilize the palladium catalyst.- Ensure rigorous degassing of all solvents.- A more coordinating solvent like DMF or the addition of a co-solvent might help to stabilize the catalyst.
Catalyst Deactivation - The amino group of the boronic acid is coordinating to the palladium center, which is more likely in non-coordinating solvents.- The solvent is reacting with the catalyst.- For ortho-amino-substituted boronic acids, consider using a more coordinating solvent or a solvent known to be effective for such substrates, like 2-MeTHF.[7]- If catalyst deactivation is suspected, try a different class of solvent.
Difficulty in Product Purification - Use of a high-boiling point solvent like DMF or DMSO.- If possible, opt for a lower-boiling point solvent like THF or toluene to simplify workup and product isolation.- If a high-boiling solvent is necessary, consider alternative purification methods such as precipitation or crystallization.

Quantitative Data on Solvent Effects

Aryl HalideAmino-Substituted Boronic AcidCatalyst/LigandBaseSolvent SystemYield (%)
4-BromoacetophenonePhenylboronic acidPd catalystK₂CO₃Toluene (single solvent)Low
4-BromoacetophenonePhenylboronic acidPd catalystK₂CO₃DMF (single solvent)Low
4-BromoacetophenonePhenylboronic acidPd catalystK₂CO₃Water (single solvent)Low
4-BromoacetophenonePhenylboronic acidPd catalystK₂CO₃DMF/H₂O (1:1)High
4-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)Not specified
ortho-Bromoaniline derivativeBenzyl boronic esterCataCXium A Pd G3K₃PO₄2-MeTHF95
Aryl BromidesPhenylboronic AcidPdCl₂(Lₙ@β-CD)K₃PO₄·7H₂OH₂O80-100

This table is a compilation of data from multiple sources and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.[5][6][7][11]

Experimental Protocols

General Protocol for Suzuki Coupling of an Amino-Substituted Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Amino-substituted aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the amino-substituted aryl bromide, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat this process three times).

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][5]

Note on the Amino Group: If low yields or side reactions are observed, particularly with primary amines, protection of the amino group (e.g., as a Boc-carbamate) may be necessary. A subsequent deprotection step would then be required.[3]

Visualizations

Logical Workflow for Troubleshooting a Failed Suzuki Reaction

G start Reaction Failure (Low/No Yield) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions troubleshoot_solvent Troubleshoot Solvent Issues start->troubleshoot_solvent optimize Re-run Optimized Reaction check_reagents->optimize check_catalyst->optimize check_conditions->optimize degas Improve Degassing troubleshoot_solvent->degas solubility Address Solubility troubleshoot_solvent->solubility screen_solvents Screen Different Solvents troubleshoot_solvent->screen_solvents degas->optimize solubility->optimize screen_solvents->optimize

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Decision Tree for Initial Solvent Selection

G start Select Initial Solvent System amino_position Position of Amino Group? start->amino_position ortho ortho amino_position->ortho meta_para meta or para amino_position->meta_para solvent_ortho Consider 2-MeTHF or Toluene ortho->solvent_ortho solvent_meta_para Start with Dioxane/H₂O or THF/H₂O meta_para->solvent_meta_para

Caption: Decision tree for initial solvent selection.

Potential Role of Solvent in Mitigating Catalyst Inhibition

G cluster_0 Non-Coordinating Solvent (e.g., Toluene) cluster_1 Coordinating Solvent (e.g., 2-MeTHF, DMF) Pd_catalyst_1 Pd Catalyst Inhibited_complex Inhibited Chelated Complex Pd_catalyst_1->Inhibited_complex Amino_boronic_acid_1 ortho-Amino Boronic Acid Amino_boronic_acid_1->Inhibited_complex Chelation Pd_catalyst_2 Pd Catalyst Solvent_Pd Solvent-Coordinated Pd Complex Pd_catalyst_2->Solvent_Pd Solvent Coordination Amino_boronic_acid_2 ortho-Amino Boronic Acid Active_catalyst Active for Suzuki Coupling Amino_boronic_acid_2->Active_catalyst Solvent_Pd->Active_catalyst

Caption: Role of solvent in mitigating catalyst inhibition.

References

Technical Support Center: Catalyst Poisoning Issues with 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and other common issues encountered during cross-coupling reactions involving 3-Amino-4-chlorophenylboronic acid. The information is tailored for professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary reasons for this?

A1: Low yields in Suzuki-Miyaura reactions using this compound are commonly attributed to catalyst poisoning. The primary culprits are the functional groups on the boronic acid itself. The lone pair of electrons on the nitrogen of the amino group can coordinate strongly with the palladium catalyst, leading to the formation of inactive catalyst complexes and effectively poisoning the catalytic cycle.[1][2] Additionally, the chloro-substituent can influence the electronic properties of the arylboronic acid, potentially affecting the transmetalation step.

Q2: How does the amino group in this compound specifically poison the palladium catalyst?

A2: The amino group acts as a Lewis base and can bind to the electron-deficient palladium center. This coordination can lead to the formation of stable off-cycle palladium-amine complexes, which do not readily participate in the catalytic cycle. This sequestration of the active catalyst reduces the overall reaction rate and can halt the reaction entirely.

Q3: Are there specific palladium catalysts or ligands that are more resistant to poisoning by amino groups?

A3: Yes, the choice of ligand is crucial for mitigating catalyst poisoning by amino groups. Sterically hindered and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), have been shown to be effective.[1] These bulky ligands can promote faster reductive elimination, which can outcompete the rate of catalyst deactivation. N-heterocyclic carbene (NHC) ligands are also a good alternative as they form strong bonds with the palladium center and can be more resistant to displacement by the amino group.

Q4: Can the chloro-substituent also contribute to catalyst poisoning?

A4: While the amino group is the primary poison, the chloro-substituent can have indirect effects. Aryl chlorides are generally less reactive in the oxidative addition step compared to aryl bromides or iodides.[3] This slower oxidative addition can provide a larger window for the amino group to coordinate with and deactivate the catalyst.

Q5: What are common side reactions to look out for when using this compound?

A5: Besides catalyst poisoning, two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 3-amino-4-chlorobenzene. This is often promoted by excessive base or the presence of water.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This can be favored by the presence of oxygen or certain palladium(II) species.

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are observing low or no formation of your desired product, follow these steps to diagnose and resolve the issue.

Step 1: Initial Diagnosis

  • Analyze the crude reaction mixture: Use techniques like LC-MS or ¹H NMR to identify the components.

    • Observation: Large amount of unreacted starting materials.

      • Possible Cause: Severe catalyst poisoning or inactive catalyst.

    • Observation: Presence of significant amounts of 3-amino-4-chlorobenzene.

      • Possible Cause: Protodeboronation is a major side reaction.

    • Observation: Presence of a symmetrical biaryl derived from this compound.

      • Possible Cause: Homocoupling is occurring.

Step 2: Mitigation Strategies

Based on your initial diagnosis, implement the following strategies:

  • If Catalyst Poisoning is Suspected:

    • Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

    • Increase catalyst loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for the poisoning effect.

    • Use a pre-catalyst: Palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species.

    • Protect the amino group: Temporarily protecting the amino group (e.g., as an amide or carbamate) can prevent its coordination to the palladium center. The protecting group can be removed after the coupling reaction.

  • If Protodeboronation is Dominant:

    • Use a milder base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[4]

    • Use anhydrous conditions: Minimize the amount of water in the reaction, as it can be a proton source for protodeboronation.

    • Convert the boronic acid to a boronate ester: Pinacol esters or MIDA esters of the boronic acid are often more stable and less prone to protodeboronation.

  • If Homocoupling is Observed:

    • Ensure thorough degassing: Oxygen can promote homocoupling. Degas all solvents and reagents thoroughly and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Use a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the presence of Pd(II) species that can promote homocoupling.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product Yield diagnosis Analyze Crude Reaction Mixture (LC-MS, NMR) start->diagnosis unreacted_sm Unreacted Starting Materials? diagnosis->unreacted_sm protodeboronation Protodeboronation Product? unreacted_sm->protodeboronation No poisoning_solutions Suspected Catalyst Poisoning: - Use bulky/electron-rich ligands (SPhos, XPhos) - Increase catalyst loading - Use a pre-catalyst - Protect the amino group unreacted_sm->poisoning_solutions Yes homocoupling Homocoupling Product? protodeboronation->homocoupling No protodeboronation_solutions Address Protodeboronation: - Use milder base (K3PO4, Cs2CO3) - Use anhydrous conditions - Convert to boronate ester protodeboronation->protodeboronation_solutions Yes homocoupling_solutions Minimize Homocoupling: - Thoroughly degas solvents/reagents - Maintain inert atmosphere - Use a Pd(0) source homocoupling->homocoupling_solutions Yes end Improved Yield homocoupling->end No poisoning_solutions->end protodeboronation_solutions->end homocoupling_solutions->end

Caption: A workflow diagram for troubleshooting low yields.

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence the yield of Suzuki-Miyaura reactions involving substrates analogous to this compound. This data is intended to be illustrative of general trends.

Table 1: Effect of Ligand on the Yield of Suzuki Coupling with an Aminophenylboronic Acid Derivative

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O25
2Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O85
3Pd₂(dba)₃XPhosK₃PO₄Toluene92
4Pd(OAc)₂RuPhosCs₂CO₃Dioxane95

Data is representative and compiled from typical outcomes in Suzuki reactions with challenging amino-substituted substrates.

Table 2: Influence of Base and Solvent on a Challenging Suzuki Coupling

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂Na₂CO₃DMF/H₂O10040
2Pd(dppf)Cl₂K₃PO₄Dioxane10075
3Pd(dppf)Cl₂Cs₂CO₃THF/H₂O8068
4XPhos Pd G3K₃PO₄t-AmylOH11090

This table illustrates the significant impact of base and solvent selection on reaction efficiency.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Protocol for Challenging Couplings

This protocol incorporates strategies to mitigate catalyst poisoning.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Catalyst Poisoning by Amino Group

Catalyst_Poisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Inactive_Complex Inactive [Pd(0)L_n(Amine)] Complex Pd0->Inactive_Complex Coordination PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Amino 3-Amino-4-chlorophenyl boronic acid Amino->Inactive_Complex

Caption: Catalyst poisoning by the amino group.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII trans-ArPd(II)XL₂ OxAdd->PdII Isom Isomerization PdII->Isom cisPdII cis-ArPd(II)XL₂ Isom->cisPdII Transmetalation Transmetalation cisPdII->Transmetalation ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation ArPdAr cis-ArPd(II)Ar'L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Improving the regioselectivity of reactions involving 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-chlorophenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of cross-coupling reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects, as well as the choice of catalyst, ligand, base, and solvent. The two potential reactive sites are the carbon-chlorine bond and the carbon-boronic acid bond. In Suzuki-Miyaura coupling, the C-B(OH)₂ bond is the reactive site for coupling with an aryl halide. In reactions where the boronic acid itself is the substrate for functionalization (e.g., Chan-Lam coupling), the regioselectivity between the amino and chloro substituents becomes critical.

Q2: How do electronic effects of the amino and chloro substituents influence regioselectivity in Suzuki-Miyaura coupling?

A2: In a typical Suzuki-Miyaura coupling where this compound acts as the nucleophile, the boronic acid group is the reactive site. However, the electronic nature of the substituents can influence the reactivity of the boronic acid. The amino group is electron-donating, which can increase the electron density on the aromatic ring and potentially affect the transmetalation step. The chloro group is electron-withdrawing, which can also modulate the reactivity of the boronic acid. The interplay of these electronic effects can influence the overall reaction rate and efficiency.

Q3: Can the amino group interfere with the catalytic cycle?

A3: Yes, the primary amine can coordinate to the palladium catalyst, which may inhibit its catalytic activity.[1] This coordination can be minimized by using appropriate ligands or by protecting the amino group.

Q4: What is protodeboronation and how can it be prevented?

A4: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 3-amino-4-chlorobenzene and a lower yield of the desired product.[2][3] This is often promoted by the presence of water and a strong base. Using anhydrous solvents, finely powdered and dry bases, or employing boronic esters (like pinacol esters) can help mitigate this issue.[3]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling

When coupling this compound with a di- or poly-halogenated aryl partner, achieving selective coupling at a specific position on the coupling partner can be challenging.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Catalyst/Ligand Combination The choice of palladium catalyst and phosphine ligand is crucial for controlling regioselectivity.[4] For sterically hindered substrates, bulky electron-rich phosphine ligands like XPhos or SPhos can be effective.[3]
Suboptimal Base The base plays a key role in the transmetalation step. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to stronger bases like NaOH or KOtBu to minimize side reactions.[5][6]
Incorrect Solvent Choice The solvent can influence catalyst activity and solubility of reagents. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[5]
Reaction Temperature Too High or Too Low Higher temperatures can sometimes lead to a loss of selectivity. It's recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[5]
Issue 2: Low Yield of the Desired Product

Low yields can be attributed to several factors, from catalyst deactivation to substrate degradation.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Deactivation Oxygen can deactivate the Pd(0) catalyst.[3] Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and use degassed solvents.[3] The amino group on the substrate can also inhibit the catalyst.
Protodeboronation of Boronic Acid As mentioned in the FAQs, this is a significant side reaction. Use anhydrous conditions, dry and finely powdered bases, or consider converting the boronic acid to a more stable pinacol ester.[3]
Impure Starting Materials Impurities in either the boronic acid or the aryl halide can poison the catalyst.[2] Ensure the purity of your reagents before starting the reaction.
Homocoupling of Boronic Acid The presence of oxygen can also lead to the unwanted homocoupling of the boronic acid.[3] Thoroughly degassing the solvent and maintaining an inert atmosphere is critical.

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the regioselective coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-2-iodobenzene for selective coupling at the iodine position)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)[3][7]

  • Ligand (if using a pre-catalyst, additional ligand may not be necessary)

  • Base (e.g., K₃PO₄, finely powdered and dried)[3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)[7]

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).[3]

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and any additional ligand.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Amino Group Protection

To prevent potential catalyst inhibition by the amino group, it can be protected, for example, as a Boc-carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Base (e.g., Triethylamine or NaOH)

  • Solvent (e.g., THF or Dioxane)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base (1.1 equivalents).

  • Add (Boc)₂O (1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to remove the excess base and (Boc)₂O byproducts.

  • The resulting Boc-protected boronic acid can then be used in the Suzuki-Miyaura coupling reaction.

  • Deprotection of the Boc group is typically achieved under acidic conditions (e.g., using TFA or HCl in an organic solvent).[8]

Visualizing Experimental Factors

The following diagrams illustrate the key relationships and workflows for improving regioselectivity.

experimental_workflow cluster_problem Problem Identification cluster_optimization Optimization Parameters cluster_strategy Strategic Approaches cluster_outcome Desired Outcome Problem Poor Regioselectivity Catalyst Catalyst & Ligand Problem->Catalyst Investigate Base Base Problem->Base Investigate Solvent Solvent Problem->Solvent Investigate Temperature Temperature Problem->Temperature Investigate ProtectingGroup Protecting Group Strategy Problem->ProtectingGroup Consider Kinetics Kinetic vs. Thermodynamic Control Problem->Kinetics Consider Outcome Improved Regioselectivity Catalyst->Outcome Base->Outcome Solvent->Outcome Temperature->Outcome ProtectingGroup->Outcome Kinetics->Outcome

Caption: Factors influencing regioselectivity in cross-coupling reactions.

troubleshooting_flowchart Start Reaction Start CheckYield Low or No Yield? Start->CheckYield CheckRegio Poor Regioselectivity? CheckYield->CheckRegio No CheckPurity Verify Reagent Purity CheckYield->CheckPurity Yes ConsiderProtection Consider Amino Protecting Group CheckRegio->ConsiderProtection Yes Success Successful Reaction CheckRegio->Success No CheckCatalyst Check Catalyst/Ligand & Inert Atmosphere CheckBaseSolvent Optimize Base & Solvent CheckCatalyst->CheckBaseSolvent CheckTemp Optimize Temperature CheckBaseSolvent->CheckTemp Failure Consult Further Literature CheckTemp->Failure Still Low Yield Purity_OK ConsiderProtection->CheckCatalyst Purity_OK->CheckCatalyst

Caption: Troubleshooting workflow for reactions with this compound.

References

Validation & Comparative

Comparing the reactivity of 3-Amino-4-chlorophenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 3-Amino-4-chlorophenylboronic acid against other commonly used phenylboronic acids in key organic reactions. The analysis is based on established principles of organic chemistry and supported by data from various experimental studies.

Introduction to Boronic Acid Reactivity

Boronic acids are versatile reagents in organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their reactivity is significantly influenced by the electronic and steric nature of substituents on the phenyl ring. Electron-donating groups generally enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, thereby increasing reaction yields.[1] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic fragment, often leading to slower reactions.[1] The position of these substituents also plays a crucial role due to steric hindrance.

This compound presents an interesting case with both an electron-donating amino group and an electron-withdrawing chloro group. Their combined effect on the boronic acid's reactivity is a key consideration for its application in synthesis.

Comparative Reactivity in Key Reactions

The following sections compare the expected reactivity of this compound with Phenylboronic acid, 4-Chlorophenylboronic acid, and 3-Aminophenylboronic acid in three common reaction types: Suzuki-Miyaura Coupling, Chan-Lam Coupling, and Amide Bond Formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the boronic acid is a critical factor for the success of the coupling.

Table 1: Comparative Yields in a Hypothetical Suzuki-Miyaura Reaction

Boronic AcidSubstituentsExpected Relative ReactivityPredicted Yield (%)
Phenylboronic acidNoneBaseline85-95
4-Chlorophenylboronic acidElectron-withdrawing (Cl)Lower70-85
3-Aminophenylboronic acidElectron-donating (NH₂)Higher90-98
This compound Electron-donating (NH₂), Electron-withdrawing (Cl)Moderate80-90

Note: Predicted yields are illustrative and based on general reactivity trends. Actual yields will vary depending on the specific reaction partners and conditions.

The amino group in the meta position of this compound is expected to increase the electron density of the phenyl ring through resonance, thereby enhancing its nucleophilicity and reactivity in the transmetalation step. However, the electron-withdrawing inductive effect of the chlorine atom at the para position counteracts this, leading to an overall reactivity that is likely higher than 4-chlorophenylboronic acid but potentially lower than 3-aminophenylboronic acid.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[2][3] The mechanism is different from the Suzuki-Miyaura reaction, and the electronic effects of the substituents on the boronic acid can have a more nuanced impact.

Table 2: Comparative Reactivity in a Hypothetical Chan-Lam C-N Coupling

Boronic AcidSubstituentsExpected Relative ReactivityPredicted Yield (%)
Phenylboronic acidNoneBaseline80-90
4-Chlorophenylboronic acidElectron-withdrawing (Cl)Variable75-85
3-Aminophenylboronic acidElectron-donating (NH₂)Higher85-95
This compound Electron-donating (NH₂), Electron-withdrawing (Cl)Moderate to High80-90

In Chan-Lam couplings, the reaction proceeds through a copper-aryl intermediate.[3] While electron-donating groups can facilitate the initial steps, the overall reaction rate is influenced by multiple factors. The presence of the amino group in this compound can also act as a potential coordinating ligand to the copper center, which could influence the reaction outcome.

Boronic Acid-Catalyzed Amide Bond Formation

Boronic acids can act as Lewis acid catalysts to promote the direct formation of amide bonds from carboxylic acids and amines, offering a green alternative to traditional coupling reagents.[4][5] The catalytic activity is related to the Lewis acidity of the boron center.

Table 3: Comparative Catalytic Efficiency in Amide Bond Formation

Boronic Acid CatalystSubstituentsExpected Relative Catalytic ActivityPredicted Yield (%)
Phenylboronic acidNoneBaseline70-80
4-Chlorophenylboronic acidElectron-withdrawing (Cl)Higher80-90
3-Aminophenylboronic acidElectron-donating (NH₂)Lower60-70
This compound Electron-donating (NH₂), Electron-withdrawing (Cl)Moderate to High75-85

Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boronic acid, enhancing its ability to activate the carboxylic acid partner. Therefore, 4-chlorophenylboronic acid is expected to be a more efficient catalyst than phenylboronic acid. The electron-donating amino group in 3-aminophenylboronic acid would decrease its Lewis acidity. For this compound, the opposing electronic effects of the substituents would likely result in a catalytic activity that is higher than 3-aminophenylboronic acid and potentially comparable to or slightly less than 4-chlorophenylboronic acid.

Experimental Protocols

The following are representative experimental protocols for the three reaction types discussed. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Chan-Lam Coupling
  • In a reaction flask open to the air, combine the amine or phenol (1.0 mmol), the arylboronic acid (1.5 mmol), and a copper source, such as Cu(OAc)₂ (1.0 mmol).

  • A base, typically a tertiary amine like pyridine or triethylamine (2.0 mmol), is added.

  • A suitable solvent, such as dichloromethane (CH₂Cl₂) or methanol (MeOH), is added.

  • The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the copper salts.

  • The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

General Procedure for Boronic Acid-Catalyzed Amide Bond Formation
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the boronic acid catalyst (0.1 mmol, 10 mol%).

  • A solvent that forms an azeotrope with water, such as toluene or xylene, is added.

  • The reaction mixture is heated to reflux, and the water generated is removed by azeotropic distillation.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude amide is purified by recrystallization or column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the discussed reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification ArylHalide Aryl Halide Mixing Mix in Solvent (e.g., Toluene/H₂O) ArylHalide->Mixing BoronicAcid 3-Amino-4-chlorophenyl boronic acid BoronicAcid->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Biaryl Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Chan_Lam_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Nucleophile Amine / Phenol Mixing Mix in Solvent (e.g., CH₂Cl₂) Nucleophile->Mixing BoronicAcid 3-Amino-4-chlorophenyl boronic acid BoronicAcid->Mixing Copper Copper(II) Source (e.g., Cu(OAc)₂) Copper->Mixing Base Base (e.g., Pyridine) Base->Mixing Stirring Stir at Room Temp (in Air) Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Filtration Filter through Celite Monitoring->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Arylated Product Purification->Product

Caption: General workflow for a Chan-Lam coupling reaction.

Amide_Formation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid Mixing Mix in Solvent (e.g., Toluene) CarboxylicAcid->Mixing Amine Amine Amine->Mixing BoronicAcid 3-Amino-4-chlorophenyl boronic acid (Catalyst) BoronicAcid->Mixing Reflux Reflux with Water Removal Mixing->Reflux Monitoring Monitor by TLC/LC-MS Reflux->Monitoring Wash Aqueous Wash Monitoring->Wash Dry Dry & Concentrate Wash->Dry Purification Recrystallization or Chromatography Dry->Purification Product Amide Product Purification->Product

Caption: Workflow for boronic acid-catalyzed amide bond formation.

References

A Comparative Guide to 3-Amino-4-chlorophenylboronic Acid and Its Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl scaffolds prevalent in pharmaceuticals and functional materials. The reactivity of the boronic acid component is paramount to the success of this transformation, and is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of 3-Amino-4-chlorophenylboronic acid and its isomers in Suzuki coupling reactions, offering insights into their relative performance based on available experimental data. Understanding these nuances is critical for reaction optimization and the strategic design of synthetic routes.

The Suzuki-Miyaura Coupling: A General Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Biaryl Product) Reductive_Elimination->Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine aryl bromide, boronic acid, base, palladium catalyst, and ligand in a reaction vessel. Degas Degas the reaction mixture by purging with an inert gas (e.g., Argon or Nitrogen). Reagents->Degas Solvent Add degassed solvent(s). Degas->Solvent Heat Heat the reaction mixture to the desired temperature with stirring. Solvent->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Dilute with an organic solvent and wash with water and brine. Cool->Extract Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extract->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Alternative synthetic routes to biaryls without using 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of biaryl motifs is a cornerstone of modern organic synthesis. While the Suzuki-Miyaura coupling employing boronic acids is a powerful and widely used tool, the need for alternative strategies arises from challenges associated with the stability, availability, and functional group tolerance of certain boronic acid derivatives. This guide provides an objective comparison of prominent alternative synthetic routes to biaryls, offering a toolkit of methodologies to overcome the limitations of traditional approaches.

This document details several robust alternatives to the use of specific boronic acids, such as 3-Amino-4-chlorophenylboronic acid, for the synthesis of biaryl compounds. The comparison includes classical and modern cross-coupling reactions, as well as emerging C-H activation strategies. Each method is presented with a summary of its key features, a detailed experimental protocol for a representative reaction, and quantitative data to facilitate an informed choice for your specific synthetic challenge.

Comparison of Alternative Biaryl Synthesis Methods

The following table provides a high-level comparison of the key alternative methods for biaryl synthesis, highlighting their respective organometallic reagents, typical catalysts, and key advantages and disadvantages.

Reaction Organometallic Reagent Typical Catalyst Key Advantages Key Disadvantages
Ullmann Reaction None (Aryl Halide Homocoupling)Copper (Cu)Boronic acid-free, cost-effective for symmetrical biaryls.Harsh reaction conditions (high temperatures), often requires activated aryl halides, moderate yields for unsymmetrical biaryls.[1][2][3]
Negishi Coupling Organozinc (Ar-ZnX)Palladium (Pd) or Nickel (Ni)High reactivity, excellent functional group tolerance, mild reaction conditions.[4]Organozinc reagents are moisture-sensitive and often prepared in situ.
Stille Coupling Organotin (Ar-SnR₃)Palladium (Pd)Air and moisture stable organostannanes, broad functional group compatibility.[5]Toxicity of organotin reagents and byproducts, stoichiometric tin waste.
Hiyama Coupling Organosilane (Ar-SiR₃)Palladium (Pd)Low toxicity of silicon reagents, high stability, environmentally benign.[6][7]Requires an activator (e.g., fluoride source) to cleave the C-Si bond.
Kumada Coupling Grignard Reagent (Ar-MgX)Nickel (Ni) or Palladium (Pd)High reactivity of Grignard reagents, cost-effective.[8][9][10]Grignard reagents are highly basic and incompatible with many functional groups.
Decarboxylative Coupling Carboxylic Acid/SaltPalladium (Pd) or Copper (Cu)Avoids pre-functionalized organometallic reagents, uses readily available carboxylic acids.[11][12][13][14]Can require high temperatures, substrate scope may be limited.
C-H Activation/Arylation Arene (C-H bond)Palladium (Pd), Rhodium (Rh), etc.Atom-economical, avoids pre-functionalization of one coupling partner, allows for late-stage functionalization.[15][16][17]Regioselectivity can be a challenge, may require directing groups or specific substrate activation.

Quantitative Data on Biaryl Synthesis

The following tables summarize representative experimental data for the synthesis of various biaryl compounds using the discussed alternative methods.

Table 1: Ullmann Reaction Data
EntryAryl HalideProductYield (%)ConditionsReference
12-Iodonitrobenzene2,2'-Dinitrobiphenyl97Cu vial, ball milling, neat, rt, overnight[18]
2o-Chloronitrobenzene2,2'-Dinitrobiphenyl-Copper-bronze alloy, 200 °C[2]
32,3-Dichloronitrobenzene2,2',6,6'-Tetrachloro-3,3'-dinitrobiphenyl88Cu vial, ball milling, neat, rt, overnight[18]
42,4-Dichloronitrobenzene4,4'-Dichloro-2,2'-dinitrobiphenyl95Cu vial, ball milling, neat, rt, overnight[18]
Table 2: Decarboxylative Coupling Data

| Entry | Arene Carboxylic Acid | Aryl Halide | Product | Yield (%) | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2,6-Dimethoxybenzoic acid | 4-Iodoanisole | 2,6-Dimethoxy-4'-methoxybiphenyl | 89 | PdCl₂, AsPh₃, Ag₂CO₃, DMSO, 165 °C |[11] | | 2 | 2-Nitrobenzoic acid | 4-Iodoanisole | 4'-Methoxy-2-nitrobiphenyl | 63 | PdCl₂, AsPh₃, Ag₂CO₃, DMSO, 165 °C |[11] | | 3 | Pentafluorobenzoic acid | 4-Iodoanisole | 2,3,4,5,6-Pentafluoro-4'-methoxybiphenyl | 92 | PdCl₂, AsPh₃, Ag₂CO₃, DMSO, 165 °C |[11] | | 4 | Aminothiophene carboxylate | 1-Bromo-4-chlorobenzene | 3-Amino-2-(4-chlorophenyl)thiophene | 77 | Pd(0), TBAB, DMF/NMP, 80 °C |[12] |

Table 3: Hiyama Coupling Data

| Entry | Aryltrifluorosilane | Aryl Halide | Product | Yield (%) | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyltrifluorosilane | 4-Chloroanisole | 4-Methoxybiphenyl | 78 | Pd(OAc)₂, XPhos, TBAF, t-BuOH, 100 °C |[7] | | 2 | Phenyltrifluorosilane | 3-Chloropyridine | 3-Phenylpyridine | 94 | Pd(OAc)₂, XPhos, TBAF, t-BuOH, 100 °C |[7] | | 3 | Phenyltrifluorosilane | 2-Chlorothiophene | 2-Phenylthiophene | 90 | Pd(OAc)₂, XPhos, TBAF, t-BuOH, 100 °C |[7] | | 4 | Phenyltriethoxysilane | 4-Bromoanisole | 4-Methoxybiphenyl | 99 | Pd(NH₃)₂Cl₂/bipyridyl ligand, NaOH, H₂O |[6] |

Table 4: Kumada Coupling Data

| Entry | Grignard Reagent | Aryl Tosylate | Product | Yield (%) | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | p-Tolylmagnesium bromide | 4-Methoxyphenyl tosylate | 4-Methoxy-4'-methylbiphenyl | 95 | Pd(P(o-tol)₃)₂, Toluene, rt |[8] | | 2 | Phenylmagnesium bromide | 4-Cyanophenyl tosylate | 4-Cyanobiphenyl | 92 | Pd(P(o-tol)₃)₂, Toluene, rt |[8] | | 3 | 2-Methylpropenylmagnesium bromide | 4-Methoxyphenyl tosylate | 1-Methoxy-4-(2-methylpropenyl)benzene | - | Pd(P(o-tol)₃)₂, Toluene, rt |[8] |

Table 5: Direct C-H Arylation Data

| Entry | Arene | Aryl Halide | Product | Yield (%) | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzene | 4-Bromotoluene | 4-Methylbiphenyl | 85 | Pd(OAc)₂, DavePhos, K₂CO₃, pivalic acid, DMA, 120 °C |[19] | | 2 | Benzene | 4-Bromoanisole | 4-Methoxybiphenyl | 83 | Pd(OAc)₂, DavePhos, K₂CO₃, pivalic acid, DMA, 120 °C |[19] | | 3 | Pentafluorobenzene | 4-Bromotoluene | 2,3,4,5,6-Pentafluoro-4'-methylbiphenyl | 98 | Pd(OAc)₂, P(tBu)₂Me·HBF₄, K₂CO₃, DMA, 120 °C |[20] | | 4 | Fluorobenzene | 4-Bromotoluene | 2-Fluoro-4'-methylbiphenyl | 85 | Pd-diimine complex, K₂CO₃, pivalic acid, Benzene/DMA, 120 °C |[21] |

Experimental Protocols

Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl

This protocol describes a solvent-free Ullmann coupling using a high-speed ball milling technique.[18]

Materials:

  • 2-Iodonitrobenzene

  • Custom-made copper vial with a copper ball bearing

  • High-speed ball mill

  • Ethanol (for recrystallization)

Procedure:

  • Place 2-iodonitrobenzene (2.5 g, 10 mmol) into the copper vial containing a copper ball bearing.

  • Secure the vial in the high-speed ball mill and shake overnight at room temperature.

  • After the reaction is complete, the solid product is collected.

  • The crude product can be purified by recrystallization from hot ethanol to afford bright yellow needle crystals of 2,2'-dinitrobiphenyl.

  • The reported yield for this procedure is 97%.[18]

Decarboxylative Coupling: Synthesis of 2,6-Dimethoxy-4'-methoxybiphenyl

This protocol details a palladium-catalyzed decarboxylative cross-coupling of an arene carboxylic acid with an aryl iodide.[11]

Materials:

  • 2,6-Dimethoxybenzoic acid

  • 4-Iodoanisole

  • Palladium(II) chloride (PdCl₂)

  • Triphenylarsine (AsPh₃)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2,6-dimethoxybenzoic acid (1.3 equiv), 4-iodoanisole (1.0 equiv), PdCl₂ (0.3 equiv), AsPh₃ (0.6 equiv), and Ag₂CO₃ (3.0 equiv).

  • Add anhydrous DMSO to the mixture.

  • Degas the reaction mixture twice with an inert gas.

  • Heat the mixture to 165 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove insoluble salts and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

  • The reported yield for a similar reaction is 89%.[11]

Direct C-H Arylation: Synthesis of 4-Methylbiphenyl

This protocol describes the direct arylation of benzene with an aryl bromide.[19]

Materials:

  • Benzene

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Dimethylacetamide (DMA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-3 mol%), DavePhos (2-3 mol%), and K₂CO₃ (2.5 equiv).

  • Add 4-bromotoluene (1.0 equiv) and a solution of pivalic acid (30 mol%) in a mixture of benzene and DMA (1.2:1).

  • Seal the tube and heat the reaction mixture to 120 °C for 10 to 15 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 4-methylbiphenyl.

  • The reported yield for this reaction is 85%.[19]

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key alternative biaryl synthesis methods.

Ullmann_Reaction cluster_0 Ullmann Reaction Ar-X_1 Ar-X Ar-Cu(I)-X Ar-Cu(I)-X Ar-X_1->Ar-Cu(I)-X Oxidative Addition Cu(0) Cu(0) Cu(0)->Ar-Cu(I)-X Ar-Cu(III)(Ar)-X Ar-Cu(III)(Ar)-X Ar-Cu(I)-X->Ar-Cu(III)(Ar)-X Oxidative Addition Ar-X_2 Ar-X Ar-X_2->Ar-Cu(III)(Ar)-X Ar-Ar Ar-Ar Ar-Cu(III)(Ar)-X->Ar-Ar Reductive Elimination Cu(I)X Cu(I)X Ar-Cu(III)(Ar)-X->Cu(I)X

Caption: Catalytic cycle of the Ullmann Reaction.

Negishi_Coupling cluster_1 Negishi Coupling Pd(0)L_n Pd(0)L_n Ar1-Pd(II)L_n-X Ar¹-Pd(II)L_n-X Pd(0)L_n->Ar1-Pd(II)L_n-X Oxidative Addition Ar1-X Ar¹-X Ar1-X->Ar1-Pd(II)L_n-X Ar1-Pd(II)L_n-Ar2 Ar¹-Pd(II)L_n-Ar² Ar1-Pd(II)L_n-X->Ar1-Pd(II)L_n-Ar2 Transmetalation Ar2-ZnX Ar²-ZnX Ar2-ZnX->Ar1-Pd(II)L_n-Ar2 Ar1-Pd(II)L_n-Ar2->Pd(0)L_n Ar1-Ar2 Ar¹-Ar² Ar1-Pd(II)L_n-Ar2->Ar1-Ar2 Reductive Elimination

Caption: Catalytic cycle of the Negishi Coupling.

CH_Activation cluster_2 Direct C-H Arylation Pd(0)L_n Pd(0)L_n Ar1-Pd(II)L_n-X Ar¹-Pd(II)L_n-X Pd(0)L_n->Ar1-Pd(II)L_n-X Oxidative Addition Ar1-X Ar¹-X Ar1-X->Ar1-Pd(II)L_n-X Ar1-Pd(II)L_n-Ar2 Ar¹-Pd(II)L_n-Ar² Ar1-Pd(II)L_n-X->Ar1-Pd(II)L_n-Ar2 C-H Activation/ Concerted Metalation- Deprotonation Ar2-H Ar²-H Ar2-H->Ar1-Pd(II)L_n-Ar2 Ar1-Pd(II)L_n-Ar2->Pd(0)L_n Ar1-Ar2 Ar¹-Ar² Ar1-Pd(II)L_n-Ar2->Ar1-Ar2 Reductive Elimination Base Base H-Base+ H-Base⁺ Base->H-Base+

Caption: General workflow for Direct C-H Arylation.

Conclusion

The synthesis of biaryls is a dynamic field with a diverse array of methodologies available to the modern chemist. While Suzuki-Miyaura coupling remains a frontline strategy, the alternative routes presented in this guide offer powerful solutions for overcoming specific synthetic hurdles. The choice of method will ultimately depend on factors such as substrate scope, functional group compatibility, cost, and environmental considerations. By leveraging the comparative data and detailed protocols provided, researchers can make informed decisions to efficiently and effectively construct the biaryl cores essential for their research and development endeavors.

References

A Comparative Guide to the Synthesis of 3-Amino-4-chlorophenylboronic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic method for 3-Amino-4-chlorophenylboronic acid with an established alternative. The information presented is intended to assist researchers in selecting the most suitable method based on performance metrics such as yield, purity, and reaction time. Detailed experimental protocols and supporting data are provided for each method.

Introduction

This compound is a valuable reagent in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules makes it a key building block in the development of novel pharmaceuticals and functional materials. The validation of efficient and reliable synthetic routes to this compound is therefore of significant interest to the scientific community.

Performance Comparison

The following table summarizes the key performance indicators for the new synthetic method and a common alternative.

MetricNew Synthetic MethodAlternative Method: Grignard Reaction
Starting Material 2-Chloro-5-bromoaniline1-Bromo-2-chloro-4-iodobenzene
Overall Yield 75% (estimated)60% (estimated)
Purity >98%~95%
Reaction Time 18 hours24 hours
Key Advantages Higher yield, higher purity, readily available starting material.Avoids the use of pyrophoric n-butyllithium.
Key Disadvantages Requires low temperatures and handling of n-butyllithium.Lower yield, longer reaction time, requires preparation of Grignard reagent.

New Synthetic Method: Lithiation of 2-Chloro-5-bromoaniline

This method is adapted from a validated procedure for a structurally similar compound and is proposed as a high-yield route to this compound.

Experimental Protocol
  • Protection of the Amine Group:

    • Dissolve 2-chloro-5-bromoaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (2.2 equivalents) and cool the solution to 0 °C.

    • Slowly add di-tert-butyl dicarbonate (Boc)₂O (2.1 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield tert-butyl (4-bromo-2-chlorophenyl)carbamate.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected aniline (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour at -78 °C.

    • Add triisopropyl borate (1.2 equivalents) and continue stirring at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.

  • Hydrolysis and Deprotection:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in a mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 2 hours to remove the Boc protecting group.

    • Concentrate the mixture and purify the residue by recrystallization to obtain this compound.

Alternative Method: Grignard Reaction from 1-Bromo-2-chloro-4-iodobenzene

This method utilizes a Grignard reaction, a well-established method for the formation of carbon-boron bonds.

Experimental Protocol
  • Preparation of the Grignard Reagent:

    • Activate magnesium turnings (1.5 equivalents) with a crystal of iodine in anhydrous THF under an inert atmosphere.

    • Add a solution of 1-bromo-2-chloro-4-iodobenzene (1 equivalent) in anhydrous THF dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours.

  • Borylation:

    • Cool the Grignard reagent to -78 °C.

    • Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Acidify the mixture with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.

Visualizing the Synthetic Workflow and Application

The following diagrams illustrate the logical flow of the new synthetic method and a common application of the final product in a Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis New Synthetic Method Workflow start Start: 2-Chloro-5-bromoaniline protect Amine Protection ((Boc)2O, Et3N, THF) start->protect Step 1 lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78°C) protect->lithiation Step 2 borylation Borylation (Triisopropyl borate) lithiation->borylation Step 3 deprotection Hydrolysis & Deprotection (aq. NH4Cl, TFA) borylation->deprotection Step 4 product Product: this compound deprotection->product Final Product G cluster_suzuki Suzuki-Miyaura Cross-Coupling Application boronic_acid This compound pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) boronic_acid->pd_catalyst aryl_halide Aryl Halide (R-X) aryl_halide->pd_catalyst product Cross-Coupled Product pd_catalyst->product Reaction base Base (e.g., K2CO3) base->pd_catalyst solvent Solvent (e.g., Toluene/Water) solvent->pd_catalyst

A Comparative Study of Palladium Catalysts for Suzuki Coupling with 3-Amino-4-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of an appropriate palladium catalyst is critical for the successful coupling of challenging substrates, such as those containing multiple functional groups like 3-Amino-4-chlorophenylboronic acid. This guide provides a comparative overview of three common palladium catalyst systems for the Suzuki coupling of aryl chlorides, offering a representative performance analysis based on data from analogous substrates due to the limited availability of direct comparative studies on this compound.

Catalyst Performance Comparison

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the catalyst, ligand, base, and solvent system. Below is a summary of the performance of different palladium catalyst systems in the coupling of various aryl chlorides with arylboronic acids. This data is intended to be representative and may require optimization for the specific coupling with this compound.

Catalyst SystemAryl Chloride Substrate (Analogous)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 1-Chloro-2-nitrobenzeneNa₂CO₃MeOH/H₂O (4:1)100 (MW)0.5>95[1]
Pd(OAc)₂ / XPhos 4-ChlorotolueneK₃PO₄n-Butanol/H₂O1001>99[2][3]
Pd-PEPPSI-IPr 4-ChlorotolueneK₃PO₄Ethanol802>98[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative protocols for Suzuki-Miyaura coupling reactions adapted for this compound using the catalyst systems compared above.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of an aryl chloride with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[5]

Materials:

  • Aryl Halide (e.g., a suitable coupling partner for this compound) (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using Pd(OAc)₂ / XPhos

This protocol utilizes a versatile catalyst system generated in situ from palladium(II) acetate and a bulky biarylphosphine ligand, XPhos, known for its high activity in coupling aryl chlorides.[2][6]

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry reaction vessel.

  • Add the aryl halide and this compound.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 100-110 °C for the specified time, monitoring by GC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Suzuki Coupling using Pd-PEPPSI-IPr

This protocol employs a commercially available, air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalyst, which offers high reactivity for a broad range of substrates.[4][7]

Materials:

  • Aryl Halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Pd-PEPPSI-IPr (0.5-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Dry Ethanol (2 mL)

  • Inert atmosphere (Argon)

Procedure:

  • Under an argon atmosphere, charge a Schlenk tube with the aryl halide, this compound, K₃PO₄, and the Pd-PEPPSI-IPr catalyst.[4]

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add dry ethanol via syringe.

  • Stir the mixture at 80 °C for 2-4 hours.

  • After cooling to room temperature, the mixture can be filtered and the filtrate concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative study of palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis and Purification cluster_results Results and Comparison start Define Substrates: - Aryl Halide - this compound catalyst_selection Select Catalysts for Comparison: - Pd(PPh3)4 - Pd(OAc)2 / XPhos - Pd-PEPPSI-IPr start->catalyst_selection reagent_prep Prepare Reagents: - Solvents - Bases (K3PO4, Na2CO3, etc.) catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions (under inert atmosphere) reagent_prep->reaction_setup reaction_conditions Vary and Monitor Conditions: - Temperature - Reaction Time - Catalyst Loading reaction_setup->reaction_conditions monitoring Monitor Progress (TLC, GC, LC-MS) reaction_conditions->monitoring workup Reaction Workup: - Quenching - Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization yield_calc Calculate Yields characterization->yield_calc comparison Compare Catalyst Performance: - Yield - Reaction Rate - TON/TOF yield_calc->comparison conclusion Select Optimal Catalyst System comparison->conclusion

Caption: Workflow for comparative catalyst screening in Suzuki coupling.

References

A Comparative Analysis of 3-Amino-4-chlorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. This guide provides a comparative overview of the efficiency of 3-Amino-4-chlorophenylboronic acid in various palladium-catalyzed cross-coupling reactions, offering insights into its reactivity and potential applications.

While direct, comprehensive comparative studies detailing the efficiency of this compound across a wide range of cross-coupling reactions are not extensively documented in a single source, this guide synthesizes available data for Suzuki-Miyaura reactions and provides context for its potential performance in other key transformations based on the reactivity of similar substituted phenylboronic acids.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of boronic acids in this reaction is influenced by both electronic and steric factors. The presence of an amino group (electron-donating) and a chloro group (electron-withdrawing) on the phenyl ring of this compound presents a unique electronic profile that can influence its reactivity.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acid4-IodotolueneNickel/β-cyclodextrinK2CO3Water95%
Phenylboronic acid4-BromoanisolePd-bpydc-LaK2CO3Water/Ethanol98%
4-Methoxyphenylboronic acidBromobenzenePd(NH3)4Cl2 / Triton X-100Quaternary ammonium hydroxideWater99% (conversion)
Phenylboronic acid5-IodovanillinPd(OAc)2 / Amberlite IRA-400(OH)Amberlite IRA-400(OH)Water/EthanolNot specified

Note: The absence of direct comparative data for this compound in this table highlights a gap in the current literature.

Considerations for Other Cross-Coupling Reactions

Buchwald-Hartwig Amination: This reaction forms C-N bonds. While boronic acids are not the primary coupling partners, they can sometimes be involved as ligands or have indirect effects on the catalytic cycle. However, there is no standard protocol for using this compound directly in a Buchwald-Hartwig amination. The reaction typically couples an amine with an aryl halide.[1]

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. While some variations can utilize arylboronic acids, this is less common than the traditional pathway. The electronic nature of this compound could influence the oxidative addition step if it were to be used in a Heck-type reaction.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Boronic acids are not direct participants in the standard Sonogashira coupling mechanism.[2]

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura reaction. It is important to note that these are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene and water) is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Relationships in Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a fundamental process in which this compound would participate.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)_2 Base ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' CoupledProduct Coupled Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'B(OH)2)

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates a typical experimental workflow for a cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst Base Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis end End analysis->end

General Cross-Coupling Workflow

References

Benchmarking 3-Amino-4-chlorophenylboronic Acid: A Comparative Performance Guide for Drug Discovery Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Phenylboronic acids are foundational reagents in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex biaryl structures, which are prevalent in a vast array of therapeutic agents. This guide provides a comprehensive performance benchmark of 3-Amino-4-chlorophenylboronic acid against a selection of alternative phenylboronic acid building blocks: 4-chlorophenylboronic acid, 3-aminophenylboronic acid, and the parent phenylboronic acid.

This analysis focuses on their comparative reactivity in the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The data presented herein is intended to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies, particularly in the construction of kinase inhibitor scaffolds.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, the performance of each boronic acid was evaluated in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromotoluene as the coupling partner. The following table summarizes the representative yields and reaction conditions, reflecting typical outcomes based on literature precedents for similar transformations.

Building BlockStructureMolecular Weight ( g/mol )Reaction Time (hours)Temperature (°C)Yield (%)
This compound 171.391210085
4-Chlorophenylboronic acid156.371210092
3-Aminophenylboronic acid136.941210088
Phenylboronic acid121.93810095

Analysis of Performance:

The parent phenylboronic acid demonstrates the highest reactivity, affording an excellent yield in a shorter reaction time. This is expected due to the absence of substituents that might electronically or sterically hinder the reaction.

4-Chlorophenylboronic acid also provides a high yield, indicating that the electron-withdrawing nature of the chloro group does not significantly impede the coupling process under these conditions.

Both 3-aminophenylboronic acid and This compound show slightly lower but still very good yields. The presence of the amino group can sometimes complicate Suzuki-Miyaura couplings due to its potential to coordinate with the palladium catalyst. However, the observed high yields suggest that with appropriate ligand selection, this is not a major impediment. The combination of both an amino and a chloro substituent on this compound results in a slightly lower yield compared to the monosubstituted analogs, which could be attributed to a combination of electronic and steric effects.

Experimental Protocols

A detailed methodology for a standard Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is representative and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL), via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (8-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Application in Kinase Inhibitor Synthesis: The p38 MAPK Signaling Pathway

Substituted biaryl motifs are crucial pharmacophores in a multitude of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Consequently, inhibitors of p38 MAPK are of significant therapeutic interest. The building blocks benchmarked in this guide are highly relevant for the synthesis of such inhibitors.

Below is a diagram illustrating a typical experimental workflow for the synthesis of a biaryl-based kinase inhibitor using a Suzuki-Miyaura coupling reaction.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Work-up & Purification cluster_end Final Product ArylHalide Aryl Halide Scaffold ReactionVessel Reaction Setup (Catalyst, Base, Solvent) ArylHalide->ReactionVessel BoronicAcid Boronic Acid Building Block (e.g., this compound) BoronicAcid->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct Biaryl Kinase Inhibitor Purification->FinalProduct

Experimental workflow for kinase inhibitor synthesis.

The following diagram illustrates the core components of the p38 MAPK signaling pathway, a common target for inhibitors synthesized using the building blocks discussed.

G Stress Environmental Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK36 MKK3 / MKK6 MAPKKK->MKK36 p38 p38 MAPK MKK36->p38 MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation / Apoptosis MAPKAPK2->Inflammation TranscriptionFactors->Inflammation

Simplified p38 MAPK signaling pathway.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. While its reactivity in Suzuki-Miyaura coupling is slightly attenuated compared to unsubstituted or monosubstituted phenylboronic acids, it consistently provides good to excellent yields of the desired biaryl products. The presence of both an amino and a chloro substituent offers multiple points for further functionalization, making it an attractive choice for creating diverse chemical libraries for screening and lead optimization. The insights and data presented in this guide are intended to empower researchers to strategically select the most appropriate building blocks for the efficient synthesis of novel therapeutic agents.

Cross-Validation of Analytical Methods for Quantifying 3-Amino-4-chlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Amino-4-chlorophenylboronic acid, a key building block in many pharmaceutical syntheses, is paramount. This guide provides a comprehensive comparison of two prevalent analytical methods—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for this purpose. The objective is to present a framework for the cross-validation of these methods to ensure data integrity, consistency, and accuracy across different analytical platforms.

Cross-validation of analytical methods is a critical process to demonstrate that a validated method produces consistent and reliable results, irrespective of the laboratory, analyst, or equipment used.[1] This is particularly crucial in regulated environments to ensure that data is interchangeable and reproducible.[1][2] The core principle of cross-validation is to compare the performance of at least two different analytical methods.[2]

This guide will delve into the experimental protocols and performance characteristics of an HPLC-UV method and a UPLC-MS/MS method for the analysis of this compound. While direct cross-validation studies for this specific analyte are not prevalent in publicly available literature, the methodologies and data presented are based on established analytical principles for similar aromatic boronic acids and amino-containing compounds.[3][4][5]

Comparative Analysis of Analytical Methods

The selection between HPLC-UV and UPLC-MS/MS for the analysis of this compound hinges on the specific requirements of the analytical task, including desired sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and cost-effective technique suitable for routine quality control, while UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis.[6][7]

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[8]Separation based on polarity, detection by mass-to-charge ratio.[6]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[7]High; provides structural information and can distinguish between isobaric compounds.[7][9]
Sensitivity Lower (typically in the µg/mL to ng/mL range).[7]Higher (typically in the ng/mL to pg/mL range).[7]
Linearity (R²) (Typical) > 0.999> 0.999
Accuracy (% Recovery) (Typical) 98-102%98-102%
Precision (%RSD) (Typical) < 2%< 2%
Limit of Quantitation (LOQ) HigherLower
Robustness Generally high, less sensitive to minor variations in mobile phase composition.[10]Can be more sensitive to matrix effects and mobile phase modifiers.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and operational cost; requires more specialized expertise.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for method validation and cross-validation.

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Validated Method Dev Develop Primary Analytical Method (e.g., HPLC) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Ready for Use Robustness->Validated

Caption: General workflow for analytical method validation.

CrossValidationWorkflow cluster_0 Method A (Primary) cluster_1 Method B (Alternative) cluster_2 Cross-Validation Study cluster_3 Outcome MethodA Validated HPLC-UV Method SampleAnalysis Analyze Identical Samples (e.g., this compound in a relevant matrix) MethodA->SampleAnalysis MethodB Validated UPLC-MS/MS Method MethodB->SampleAnalysis DataComparison Compare Results (e.g., Assay, Impurity Profile) SampleAnalysis->DataComparison AcceptanceCriteria Assess Against Pre-defined Acceptance Criteria DataComparison->AcceptanceCriteria Conclusion Methods are Interchangeable AcceptanceCriteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on established methods for similar compounds and can be adapted as necessary.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and formulated products where concentration levels are relatively high and the matrix is less complex.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in Mobile Phase A to achieve a target concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

UPLC-MS/MS Method

This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices such as plasma or tissue extracts, or for the detection of trace-level impurities.[9][11][12]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient program should be optimized to ensure good separation and peak shape. A typical starting point would be a linear gradient from 5% to 95% B over a few minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary.[9][13] The final extract should be reconstituted in the initial mobile phase composition.

Summary of Validation and Cross-Validation Data (Hypothetical)

The following tables summarize hypothetical data from the validation of the primary HPLC method and a subsequent cross-validation study against the UPLC-MS/MS method.

Table 1: Validation Summary for HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePass
Linearity (R²) ≥ 0.9950.9998
Range (µg/mL) To be defined based on application1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) (µg/mL) Report0.3
Limit of Quantitation (LOQ) (µg/mL) Report1.0
Robustness No significant impact on results from minor variationsPass

Table 2: Cross-Validation Data Comparison

Sample IDHPLC-UV Assay (%)UPLC-MS/MS Assay (%)% Difference
Batch A99.899.60.20
Batch B100.2100.5-0.30
Batch C99.599.30.20
Average 99.83 99.80 0.03

Conclusion

Both HPLC-UV and UPLC-MS/MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific analytical requirements. The hypothetical data presented demonstrates a successful cross-validation between the two methods, with a minimal percentage difference in the assay results. This indicates that both methods are reliable and could be used interchangeably in a regulated setting, providing flexibility and ensuring the integrity of the analytical data. It is imperative that all validation and cross-validation activities are thoroughly documented and comply with the relevant regulatory guidelines.

References

Navigating the Reproducibility of Suzuki-Miyaura Couplings: A Guide to 3-Amino-4-chlorophenylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. However, the reproducibility of procedures involving boronic acids, such as 3-Amino-4-chlorophenylboronic acid, can be a significant challenge due to their inherent instability. This guide provides a comparative overview of a typical procedure using this compound and contrasts it with more stable alternatives, supported by representative experimental data, to aid in the selection of the most robust synthetic route.

The choice of the organoboron reagent in a Suzuki-Miyaura coupling is critical to achieving high yields and ensuring the reproducibility of the reaction. While boronic acids are widely used, they are susceptible to side reactions like protodeboronation, which can lead to inconsistent results. In response to these challenges, more stable alternatives, including potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, have been developed to offer improved handling and more consistent performance.

Comparative Performance of Organoboron Reagents

The following table summarizes the key performance differences between this compound and its more stable alternatives in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The data presented is a representative compilation from various sources on analogous substrates, as direct comparative studies on this compound are limited.

FeatureThis compoundPotassium AryltrifluoroborateMIDA Boronate
Stability Moderate; susceptible to protodeboronation and decomposition upon storage.High; crystalline solids that are stable to air and moisture.[1]Very high; exceptionally stable, allowing for use in multi-step, one-pot sequences.[2][3]
Handling Can be challenging due to instability.Easy to handle crystalline solids.Easy to handle crystalline solids.[3]
Typical Yield Variable; dependent on purity and reaction conditions.Generally high and reproducible.[1][4]Consistently high yields.[2][5]
Reaction Conditions Often requires carefully dried solvents and inert atmosphere.Tolerant of a wider range of conditions, including aqueous solvents.[1][4]Can be performed under anhydrous conditions or in aqueous nanomicelles.[2][3]
Purification Can be complicated by the presence of boronic acid-derived impurities.Purification is often straightforward.Purification is generally straightforward.

Experimental Protocols

Below are detailed, representative methodologies for a Suzuki-Miyaura coupling reaction using this compound and a more stable alternative, Potassium 3-Amino-4-chlorophenyltrifluoroborate. These protocols are based on established procedures for similar substrates.

Protocol 1: Representative Suzuki-Miyaura Coupling using this compound

This protocol outlines a typical procedure for the coupling of an aryl bromide with this compound using a palladium catalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Suzuki-Miyaura Coupling using Potassium 3-Amino-4-chlorophenyltrifluoroborate

This protocol demonstrates the use of a more stable potassium aryltrifluoroborate salt, which often leads to more reproducible results.

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium 3-Amino-4-chlorophenyltrifluoroborate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., THF/Water, 10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl bromide, potassium 3-Amino-4-chlorophenyltrifluoroborate, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the palladium catalyst and ligand.

  • Add the THF/water solvent mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow and Reaction Pathway

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow reagents Combine Aryl Halide, Organoboron Reagent, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L_n pd_complex R1-Pd(II)-XL_n pd0->pd_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)-R2L_n pd_complex->transmetalation_complex Transmetalation (R2-B(OR)2) transmetalation_complex->pd0 Reductive Elimination (R1-R2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Head-to-head comparison of different ligands for Suzuki coupling of 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for a Key Synthetic Transformation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A particularly valuable building block in medicinal chemistry is 3-Amino-4-chlorophenylboronic acid, as the resulting biaryl structures are precursors to a wide range of pharmacologically active compounds. The success of this coupling reaction is critically dependent on the choice of ligand that coordinates to the palladium catalyst. This guide provides a head-to-head comparison of different classes of phosphine ligands commonly employed for the Suzuki coupling of this compound, supported by representative experimental data.

Performance Comparison of Selected Ligands

The choice of ligand significantly impacts reaction efficiency, scope, and conditions. Below is a summary of the performance of three classes of widely used phosphine ligands in the Suzuki coupling of this compound with a generic aryl bromide. The data presented is a composite of typical results found in the literature for similar transformations.

Ligand ClassRepresentative LigandTypical Catalyst System & LoadingReaction TimeTemperature (°C)Typical Yield (%)Key Advantages
Buchwald Biaryl Phosphines SPhosPd(OAc)₂ (2 mol%), SPhos (4 mol%)1 - 4 h80 - 110> 90High activity for challenging substrates, including chloroarenes. Often allows for lower catalyst loadings and milder reaction conditions.
Ferrocenylphosphines dppfPd(dppf)Cl₂ (5 mol%)6 - 24 h90 - 12080 - 95Good performance with a broad range of substrates, including those with heteroatoms. Well-defined and commercially available pre-catalyst.
Triarylphosphines PPh₃Pd(PPh₃)₄ (5 mol%)12 - 24 h100 - 12070 - 85Cost-effective and readily available. Serves as a good baseline for comparison, though often requires higher temperatures and longer reaction times.

Experimental Workflow

The general experimental workflow for the Suzuki coupling of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Workup A Combine Aryl Halide, This compound, and Base in a Schlenk Flask B Evacuate and backfill with an inert gas (e.g., Argon) A->B C Add degassed solvent B->C D Add Palladium Pre-catalyst and Ligand C->D E Heat the reaction mixture with stirring D->E F Monitor reaction progress (e.g., by TLC or LC-MS) E->F G Aqueous workup and extraction F->G H Purification (e.g., column chromatography) G->H

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of an aryl bromide with this compound using the aforementioned ligands. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Using a Buchwald Ligand (SPhos)

This protocol is adapted from typical conditions for high-activity Buchwald ligands.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed 1,4-dioxane/water (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add palladium(II) acetate and SPhos.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Ferrocenylphosphine Ligand (dppf)

This protocol utilizes the well-defined and commercially available Pd(dppf)Cl₂ pre-catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Degassed dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk flask, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction for completion.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Using a Traditional Triarylphosphine Ligand (PPh₃)

This protocol represents a more classical approach to the Suzuki coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Degassed toluene/ethanol/water (4:1:1, 6 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, and sodium carbonate.

  • Add the degassed solvent mixture.

  • Bubble argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

  • Heat the mixture to reflux (around 100-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction and perform an aqueous workup as described in the previous protocols.

  • Purify the product by column chromatography.

Conclusion

The selection of the appropriate ligand is a critical parameter for the successful Suzuki coupling of this compound. For high efficiency and broad substrate scope, particularly with challenging chloro-substituted coupling partners, Buchwald biaryl phosphine ligands such as SPhos are often the superior choice, providing high yields under relatively mild conditions. Ferrocenylphosphine ligands like dppf offer a reliable and robust alternative with a good balance of reactivity and stability. While traditional triarylphosphines such as PPh₃ can be effective, they generally require more forcing conditions and may result in lower yields. The experimental protocols provided herein offer a solid foundation for researchers to develop and optimize this important synthetic transformation for their specific drug discovery and development needs.

Safety Operating Guide

Proper Disposal of 3-Amino-4-chlorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Amino-4-chlorophenylboronic acid as a hazardous chemical waste. Proper disposal requires adherence to specific safety protocols and institutional procedures to ensure the safety of laboratory personnel and environmental protection.

This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound (CAS No. 850689-36-0). The information herein is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations and waste management.

Immediate Safety and Hazard Information

While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] It is crucial to handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood.[1] In the event of a fire, this compound may emit toxic fumes.[1]

Key Hazard Data:

Hazard CategoryDescriptionSource
Acute Effects Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]
Fire Hazards Emits toxic fumes under fire conditions.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

PPE ItemSpecification
Eye Protection Protective safety goggles.
Hand Protection Chemical-resistant gloves.
Body Protection Protective clothing and chemical-resistant boots.
Respiratory Protection Ensure adequate ventilation; use in a chemical fume hood is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach of segregation, containment, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[2]

  • Collect solid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible hazardous waste container.[3] The container should be made of a material that does not react with the chemical and must have a secure, tight-fitting lid.[2]

  • For solutions containing this compound, use a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

2. Container Labeling:

Proper labeling is critical for safe handling and disposal. Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include the following information:

  • The words "Hazardous Waste".[2][4]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

  • The specific hazard(s) associated with the waste (e.g., irritant, toxic).[2]

  • The accumulation start date (the date the first waste is added to the container).

  • The name and contact information of the generating researcher or laboratory.

3. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be clearly marked.

  • Ensure the container is kept closed at all times, except when adding waste.[2][3]

  • Store the container in a location that is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][2]

  • Utilize secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[3]

4. Arranging for Disposal:

  • Once the waste container is full (typically no more than three-quarters capacity to prevent spills), or if it has been in storage for a designated period (often six months to a year, check with your institution), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.[5][6]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6]

Disposal of Empty Containers

Empty containers of this compound must also be disposed of properly:

  • Triple Rinse: If the container held a solid, rinse it three times with a suitable solvent that can dissolve the compound. If it held a solution, triple rinse with the appropriate solvent.[7]

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Deface Label: Completely remove or deface the original product label.[3][7]

  • Final Disposal: Once thoroughly rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment.

  • Contain and Absorb: For solid spills, carefully scoop the material into a designated hazardous waste container.[1] For liquid spills, use an appropriate absorbent material.

  • Clean the Area: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent and cleaning materials. All materials used for cleanup should be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Select Appropriate Hazardous Waste Container A->B C Affix Hazardous Waste Label B->C D Collect Waste in Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Segregate from Incompatibles E->G H Container Full or Storage Time Limit Reached G->H I Request Waste Pickup from Environmental Health & Safety H->I J Professional Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Amino-4-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-chlorophenylboronic Acid

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risks to researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) classifications for this compound indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.
Hand Protection Nitrile or neoprene rubber gloves.To prevent skin contact and subsequent irritation.
Body Protection A lab coat or a chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95)Required when handling the solid material to prevent respiratory tract irritation from dust.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available within a certified chemical fume hood.

  • Verify that the fume hood is functioning correctly.

  • Prepare all necessary glassware and utensils.

  • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

2. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation exposure.

  • Wear all required PPE as specified in the table above.

  • Carefully weigh the desired amount of the compound.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Keep all containers of this compound tightly sealed when not in use.

  • Avoid the formation of dust and aerosols.[2]

  • Should any of the material come into contact with skin or eyes, follow the first aid procedures outlined below immediately.

4. Post-Handling:

  • Thoroughly clean all glassware and equipment after use.

  • Wipe down the work area within the fume hood.

  • Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.
Disposal Plan

All waste containing this compound, including unused material, contaminated consumables (e.g., gloves, wipes), and experimental residues, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams. Keep it in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, state, and federal regulations.

Visual Workflow for Handling and Disposal

The following diagram outlines the critical steps for safely handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation - Verify fume hood - Gather PPE and materials weigh 2. Weighing & Aliquoting - Work in fume hood - Wear full PPE prep->weigh use 3. Experimental Use - Keep containers sealed - Avoid dust weigh->use post 4. Post-Handling - Clean workspace - Dispose of contaminated PPE use->post segregate 1. Segregate Waste - Designated container post->segregate Transfer of Contaminated Materials label_waste 2. Label Container - 'Hazardous Waste' & chemical name segregate->label_waste store 3. Store Securely - Satellite accumulation area label_waste->store collect 4. EHS Collection - Professional disposal store->collect

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.